Biotin-PEG4-methyltetrazine
Description
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Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDGKKLLGMCLG-VDKIKQQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a key reagent in the field of bioconjugation and chemical biology. It details the molecule's structure, physicochemical properties, and its primary application in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This guide includes detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Principles: The Chemistry of this compound
This compound is a trifunctional molecule comprising a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a methyltetrazine reactive group.[1] This unique structure enables the linkage of biological systems through the high-affinity interaction of biotin with avidin (B1170675) or streptavidin, while the methyltetrazine group allows for covalent conjugation to molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2]
The key reaction is the iEDDA "click chemistry" cycloaddition, which is a bioorthogonal reaction, meaning it can proceed in a complex biological environment without interfering with native biochemical processes.[2] This reaction is known for its exceptional kinetics and high selectivity.[2][3] The PEG4 spacer enhances the molecule's solubility in aqueous solutions and provides spatial separation between the biotin and the conjugated biomolecule, which can minimize steric hindrance.[1][4]
Physicochemical and Structural Properties
The properties of this compound make it a versatile tool for a variety of scientific applications. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 589.71 g/mol | [5] |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [5] |
| Appearance | Purple to purplish-red solid | [5] |
| Purity | >95% (HPLC) | [3] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[1][6] |
Key Applications in Research and Drug Development
The unique characteristics of this compound lend it to a variety of applications:
-
Bioconjugation: It is widely used to link biotin-binding proteins (like streptavidin) to biomolecules that have been modified with a TCO group.[1]
-
Probe Development: This reagent is instrumental in constructing multifunctional probes for use in imaging and diagnostic assays.[1]
-
Drug Delivery: It can be used to create targeted drug delivery systems by linking a targeting moiety (via the biotin-streptavidin interaction) to a drug carrier modified with TCO.[1]
-
Material Science: this compound is also used to functionalize polymers and nanoparticles.[1]
Experimental Protocols
Here are detailed methodologies for common experiments utilizing this compound.
4.1. General Biotinylation of a TCO-Modified Protein
This protocol outlines the steps for labeling a protein that has been functionalized with a TCO group.
Materials:
-
TCO-modified protein
-
This compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable amine-free reaction buffer at a concentration of 1-5 mg/mL.[7]
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.[7] For example, to create a 10 mM stock solution, add an appropriate volume of anhydrous DMSO to the vial (for 1 mg of the reagent with a molecular weight of ~590 g/mol , this would be approximately 169 µL).
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7]
-
Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[7]
-
Storage: The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7]
4.2. Labeling of Cell Surface Glycans
This protocol describes the metabolic labeling of cell surface glycans followed by biotinylation.
Materials:
-
Cells in culture
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
Cell culture medium
-
This compound
-
PBS
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[7]
-
Cell Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[7]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help reduce the internalization of the label.[7]
-
Final Wash: Wash the cells three times with ice-cold PBS to remove excess this compound.
-
Detection: The biotinylated glycans can now be detected by incubating the cells with a streptavidin-conjugated fluorophore, followed by visualization using fluorescence microscopy or flow cytometry.
Visualizing Workflows and Pathways
The following diagrams illustrate common experimental workflows and logical relationships involving this compound.
References
- 1. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG4-methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This document details the core principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction, presents quantitative data, and offers detailed experimental protocols for its use in various research and development contexts.
Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction
This compound is a trifunctional molecule designed for targeted biotinylation of biomolecules in complex biological systems. Its mechanism of action is centered on a highly efficient and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine moiety of the reagent and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative that has been incorporated into a biomolecule of interest.[3][4]
The key features of this bioorthogonal ligation are:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reaching up to 106 M-1s-1.[5] This allows for efficient labeling even at low concentrations of reactants.
-
High Specificity and Bioorthogonality: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups present in biological systems, ensuring minimal off-target effects.[6]
-
Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[6]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1][7] The PEG4 (polyethylene glycol) spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[8][9]
The reaction proceeds via a [4+2] cycloaddition, where the tetrazine acts as the diene and the TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This irreversible reaction drives the ligation to completion.[2]
Quantitative Data
The efficiency and speed of the this compound reaction are critical for its utility. The following tables summarize key quantitative data related to its performance.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k) | > 800 M-1s-1 | Reaction with TCO | [10] |
| Second-Order Rate Constant (k) | 1,000 - 1,000,000 M-1s-1 | Reaction between various tetrazines and TCOs | [2][5] |
| Optimal pH Range | 6.0 - 9.0 | Aqueous buffer | [2] |
Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation. This table highlights the rapid nature of the bioorthogonal reaction.
| Parameter | Value | Conditions | Reference(s) |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months | Sealed, protected from moisture and light | [9] |
| Stability in Serum (Alkyl-substituted tetrazines) | >96% remaining after 10 hours | Serum | [1] |
| Stability in PBS (Phenyl tetrazines) | >75% remaining after 12 hours | 1:9 DMSO/PBS, pH 7.4, 37°C | [1] |
Table 2: Stability of this compound and Related Compounds. This table provides guidance on the storage and stability of the reagent.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following are protocols for common applications.
General Reagent Handling
-
Storage: Store this compound and TCO derivatives at -20°C, protected from light and moisture.[1]
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO. Allow the reagent to warm to room temperature before opening the vial to prevent condensation.[1]
-
Buffers: For reactions involving NHS esters to introduce TCO groups, use amine-free buffers like phosphate-buffered saline (PBS) to prevent quenching the reaction.[1]
Protocol for Biotinylation of a TCO-Modified Protein
This protocol describes the labeling of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the TCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[1]
-
Biotinylation Reaction:
-
Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
Protocol for Cell Surface Labeling of TCO-Modified Glycans
This protocol outlines a two-step approach for labeling cell surface glycans.
Materials:
-
Cells of interest
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Cell culture medium
-
PBS
-
Streptavidin-conjugated fluorophore
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
-
Biotinylation:
-
Wash the cells three times with ice-cold PBS to remove unincorporated TCO-modified sugar.[1]
-
Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1]
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[1]
-
-
Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[1]
-
Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for visualization by flow cytometry or fluorescence microscopy.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for protein biotinylation.
Caption: Experimental workflow for cell surface labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
The Core Principles of Tetrazine-TCO Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the tetrazine-trans-cyclooctene (TCO) ligation has emerged as a cornerstone of "click chemistry." This reaction is renowned for its exceptional speed, specificity, and biocompatibility, enabling the precise and efficient coupling of molecules in complex biological environments. Its utility spans a wide range of applications, from live-cell imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core principles of tetrazine-TCO ligation, including its underlying mechanism, reaction kinetics, detailed experimental protocols, and key applications in biomedical research.
The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction
The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it proceeds selectively within a biological system without interfering with native biochemical processes.[2][4] The core of this chemistry is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5][6] In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with the strained, electron-rich trans-cyclooctene (B1233481) (the dienophile).[7] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[8][9] This final step is thermodynamically driven and renders the reaction irreversible.[5][8]
The reaction is catalyst-free, a significant advantage over other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as it avoids the cellular toxicity associated with heavy metal catalysts.[1][2]
Mechanism of the Tetrazine-TCO bioorthogonal ligation.
Reaction Kinetics
The tetrazine-TCO ligation is distinguished by its exceptionally fast reaction kinetics, with second-order rate constants (k) that can reach up to 107 M-1s-1.[5][9] This rapid rate allows for efficient conjugation even at the low concentrations typically found in biological systems.[1][10] The reaction kinetics are primarily influenced by the electronic properties of the tetrazine and TCO partners.[5]
-
Tetrazine Moiety : The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs), which lower the energy of its lowest unoccupied molecular orbital (LUMO).[5] Steric hindrance also plays a role; smaller substituents on the tetrazine ring generally lead to faster reaction rates. For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically much more reactive than their methyl- or phenyl-substituted counterparts.[5]
-
TCO Moiety : Conversely, the reactivity of the TCO is increased by electron-donating groups (EDGs), which raise the energy of its highest occupied molecular orbital (HOMO).[5]
The table below summarizes the second-order rate constants for various tetrazine and TCO derivatives, illustrating the tunable nature of this reaction.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| General Range | TCO | 1 - 1 x 10⁶ | Broadly cited range for the ligation.[8][11] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 (±400) | One of the early and rapid examples of this reaction.[12][13] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Demonstrates the effect of reduced steric hindrance.[11] |
| Methyl-substituted tetrazines | TCO | ~1000 | Slower than H-substituted due to steric effects.[11] |
| ATTO-tetrazines | TCO | up to 1000 | A class of fluorescent tetrazines.[11] |
| Lipophilic tetrazines | TCO-PeptoBrush | 13,000 to 750,000 | Enhanced rates due to hydrophobic effects and polymer framework.[10] |
Experimental Protocols
The following sections provide generalized protocols for the preparation of functionalized proteins and their subsequent conjugation via tetrazine-TCO ligation.
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins
This protocol details the functionalization of proteins with TCO and tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine (B10760008) residues.[8][11]
Materials:
-
Protein of interest (e.g., Protein A, Protein B)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[11]
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)[11]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)[11]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
Spin desalting columns[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]
Procedure:
-
Protein Preparation : Dissolve the protein to be modified in PBS at a concentration of 1-5 mg/mL.[7] If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is required using a spin desalting column.[11]
-
NHS Ester Stock Solution : Immediately before use, dissolve the TCO-PEG-NHS or Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7][14]
-
Protein Activation (TCO) :
-
Protein Activation (Tetrazine) :
-
Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11][14]
-
Purification : Remove unreacted NHS esters by passing the protein solutions through spin desalting columns.[11]
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes the ligation of the TCO-functionalized protein with the tetrazine-functionalized protein.[8]
Materials:
-
TCO-functionalized Protein A (from Protocol 1)
-
Tetrazine-functionalized Protein B (from Protocol 1)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup : Mix the TCO-functionalized protein and the tetrazine-functionalized protein in a 1:1 molar ratio in PBS. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.[11]
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[8][11] The reaction can also be performed at 4°C, which may necessitate a longer incubation time.[11]
-
Monitoring (Optional) : The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm using a spectrophotometer.[8][11]
-
Purification (Optional) : The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[11]
-
Storage : Store the final conjugate at 4°C.[11]
Applications in Research and Drug Development
The unique characteristics of the tetrazine-TCO ligation have made it an invaluable tool in various fields.
Pretargeted Imaging and Therapy
In pretargeted strategies, a targeting molecule (e.g., an antibody) functionalized with TCO is administered first and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing imaging or therapeutic agent carrying a tetrazine is administered, which then "clicks" to the TCO-modified targeting molecule in vivo.[5][10] This approach improves the target-to-background ratio and reduces off-target toxicity.[10]
Workflow for pretargeted imaging using Tetrazine-TCO ligation.
Drug Delivery and Release
The tetrazine-TCO reaction can be engineered for "click-to-release" applications.[12][15][16] In this strategy, a drug is caged with a TCO moiety that, upon reaction with a tetrazine, undergoes an elimination reaction to release the active drug at the target site.[16][17] This provides spatiotemporal control over drug activation, enhancing therapeutic efficacy while minimizing systemic side effects.[15][16]
Cell and Biomolecule Labeling
The high biocompatibility and rapid kinetics of the tetrazine-TCO ligation make it ideal for labeling proteins, nucleic acids, and even the surfaces of living cells for imaging and tracking studies without perturbing their natural functions.[1][3][]
Conclusion
The tetrazine-TCO click chemistry reaction stands out as a powerful and versatile tool for bioorthogonal conjugation. Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have solidified its importance in chemical biology, drug development, and molecular imaging.[2] For researchers seeking to create complex bioconjugates, develop targeted therapies, or visualize biological processes in real-time, the tetrazine-TCO ligation offers a robust and efficient solution.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine (CAS: 1835759-81-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a critical reagent in modern bioconjugation and targeted therapeutic development. We will delve into its core principles, physicochemical properties, and detailed experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Core Principles and Applications
This compound is a versatile molecule that combines the high-affinity binding of biotin (B1667282) to streptavidin with the highly efficient and bioorthogonal "click chemistry" of methyltetrazine.[1] Its structure consists of three key components:
-
Biotin: A vitamin that forms one of the strongest known non-covalent bonds with streptavidin and avidin, enabling robust detection, purification, and immobilization of labeled molecules.[2]
-
PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.[1][2]
-
Methyltetrazine: A highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is exceptionally fast, selective, and occurs under mild, physiological conditions without the need for a copper catalyst.[4][5]
This unique combination of features makes this compound an invaluable tool for a wide range of applications, including:
-
Bioconjugation: Linking biotin to TCO-modified biomolecules such as proteins, antibodies, and nucleic acids.[1]
-
Probe Development: Constructing multifunctional probes for imaging and diagnostic assays.[1]
-
Drug Delivery: Assembling targeted drug delivery systems and antibody-drug conjugates (ADCs).[1][6]
-
PROTACs: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8]
-
Cellular and In Vivo Imaging: Enabling pre-targeted imaging strategies.[5]
Physicochemical and Quantitative Data
The properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Properties
| Property | Value | References |
| CAS Number | 1835759-81-3 | [4][7][9] |
| Molecular Formula | C27H39N7O6S | [4][7][9] |
| Molecular Weight | 589.71 g/mol | [4][7][10] |
| Appearance | Purple to purplish-red solid | [7] |
| Purity | ≥95% (typically by HPLC) | [9][10][11] |
Table 2: Solubility and Storage
| Parameter | Recommendation | References |
| Solubility | Soluble in DMSO and DMF | [5][11][12] |
| Short-term Storage | 0 - 4 °C for days to weeks | [4][13] |
| Long-term Storage | -20 °C for months to years (desiccate, protect from light) | [3][4][6][7][13] |
| Shipping Conditions | Ambient temperature | [4][11][13] |
Table 3: Reaction Kinetics
| Reaction | Second-order Rate Constant (k) | References |
| Methyltetrazine-TCO Ligation | > 800 M⁻¹s⁻¹ | [3][4][11] |
Key Experimental Protocols
Detailed methodologies for common applications of this compound are provided below.
Protocol 1: Labeling of TCO-Modified Proteins
This protocol outlines the steps for biotinylating a purified protein that has been functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-functionalized protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic Solvent (e.g., DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the TCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO.[3]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[3]
-
Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against a suitable storage buffer.[3]
Protocol 2: Labeling of Cell Surface Glycans
This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with a TCO-modified sugar.
Materials:
-
Cultured cells
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-conjugated fluorophore (for detection)
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with 25-50 µM of a TCO-modified sugar in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[3]
-
Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[3]
-
Biotinylation: Prepare a fresh solution of 50-100 µM this compound in PBS. Incubate the cells with this solution for 30-60 minutes at room temperature or at 4°C to minimize internalization.[3]
-
Final Wash: Wash the cells three times with ice-cold PBS to remove excess this compound.[3]
-
Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for detection by flow cytometry or fluorescence microscopy.[3]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.
Caption: Key functional components of this compound.
Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Workflow for labeling TCO-modified proteins.
Caption: Workflow for labeling cell surface glycans.
References
- 1. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1835759-81-3 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Methyltetrazine-PEG4-Azide - Bifunctional Crosslinkers - 产品展示 - ClickChemistryTools官方授权总代理|靶点科技(北京)有限公司 [clickchemistrytools.com.cn]
- 13. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
Core Principles of Biotin-PEG4-methyltetrazine Chemistry
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key reagent in bioorthogonal chemistry. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on quantitative data and practical implementation for researchers in drug development and related scientific fields.
This compound is a versatile chemical tool that combines the high-affinity interaction of biotin (B1667282) and avidin (B1170675) with the precision of bioorthogonal click chemistry.[1] Its structure consists of three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG4) spacer, and a methyltetrazine reactive group.[1] This design allows for a two-step labeling strategy where the methyltetrazine group first reacts with a trans-cyclooctene (B1233481) (TCO) modified molecule in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3][4] This reaction is characterized by its exceptional kinetics and the ability to proceed in complex biological environments without interfering with native biochemical processes.[2][5]
The PEG4 linker enhances the water solubility of the molecule and provides spatial separation between the biotin and the target molecule, which minimizes steric hindrance and ensures efficient binding of the biotin to streptavidin or avidin.[1][6] This powerful combination of features makes this compound a valuable reagent for a wide range of applications, including the development of probes, bioconjugation, and drug delivery systems.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 589.71 g/mol | [1][2][7] |
| Chemical Formula | C27H39N7O6S | [2] |
| Purity | >95% (HPLC) | [2] |
| Appearance | Red crystalline solid | [2] |
| Solubility | Soluble in DMSO and DMF | [2] |
| Storage Conditions | -20°C, desiccated | [2] |
| Reaction Kinetics (k) | > 800 M-1s-1 (with TCO) | [2] |
Note: A related compound, Biotin-PEG4-amido-methyltetrazine, has a different molecular weight (674.82 g/mol ) and chemical formula (C31H46N8O7S).[5][8][9]
Experimental Protocols
General Workflow for Biotinylation using this compound
This workflow outlines the fundamental steps for labeling a TCO-modified molecule with this compound.
General workflow of this compound click chemistry.
Protocol 1: Labeling of TCO-Functionalized Proteins
This protocol details the biotinylation of a purified protein that has been functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[4]
-
Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[4]
Protocol 2: Metabolic Labeling of Cell Surface Glycans
This protocol describes the labeling of cell surface glycans for subsequent detection.
Materials:
-
Cultured cells
-
Cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for incorporation into cell surface glycans.[4]
-
Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[4]
-
Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help reduce the internalization of the label.[4]
-
Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.
-
Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[10]
Signaling Pathways and Applications
Pre-targeted Imaging Strategy
This compound is instrumental in pre-targeted imaging strategies. This involves administering a TCO-modified antibody that binds to a specific target in vivo. After allowing for the clearance of the unbound antibody, a tetrazine-modified imaging agent is administered, which rapidly reacts with the TCO-tagged antibody at the target site. The biotin moiety can then be used for signal amplification with streptavidin-conjugated probes.
Logical flow of a pre-targeted imaging strategy.
PROTAC and ADC Development
In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this compound serves as a versatile linker.[7][11] It can be used to conjugate a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or a protein degrader) through the highly specific tetrazine-TCO reaction. The biotin can be utilized for purification or detection during the development and characterization of these complex bioconjugates.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
The Precision of Proximity: A Technical Guide to the Advantages of Bioorthogonal Chemistry in Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and therapeutic development, the ability to selectively visualize and manipulate biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary toolkit, offering a suite of chemical reactions that proceed within living systems without interfering with endogenous biochemical processes.[1][2] This technical guide delves into the core advantages of bioorthogonal labeling, providing a comprehensive overview of key methodologies, quantitative performance data, and detailed experimental protocols to empower researchers in harnessing the precision of this transformative technology.
Core Principles and Unparalleled Advantages
Bioorthogonal chemistry relies on the introduction of an abiotic chemical reporter, such as an azide (B81097) or a strained alkyne, into a target biomolecule.[3] This is followed by the administration of a probe molecule carrying a complementary reactive group, which selectively forms a stable covalent bond with the reporter.[3] This two-step strategy offers several distinct advantages over traditional labeling methods like fluorescent protein fusion tags:
-
Minimal Perturbation: The chemical reporters are typically small, minimizing potential disruption to the structure and function of the target biomolecule.[4]
-
Broad Applicability: Bioorthogonal reactions can be applied to a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.[5]
-
Temporal and Spatial Control: The timing and location of labeling can be precisely controlled by the administration of the probe molecule.
-
Access to the "Unlabelable": It enables the study of biomolecules and post-translational modifications that are difficult or impossible to tag using genetic methods.[6]
-
Multiplexing Capabilities: The existence of multiple, mutually orthogonal reactions allows for the simultaneous labeling of different biomolecules within the same system.[7]
A Quantitative Comparison of Key Bioorthogonal Reactions
The selection of a bioorthogonal reaction is a critical decision, driven by factors such as reaction kinetics, biocompatibility, and the nature of the biological question. The three most widely employed bioorthogonal ligations are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, and the Staudinger Ligation. A quantitative comparison of their key performance metrics is summarized below.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | ~10⁻³ - 1 | Excellent biocompatibility, no catalyst required.[] | Slower kinetics compared to iEDDA; cyclooctynes can be bulky.[9] |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | ~1 - 10⁶ | Exceptionally fast kinetics, highly specific.[10][11] | Tetrazine and strained alkene probes can be complex to synthesize.[12] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³ | Highly biocompatible, forms a native-like amide bond in its "traceless" version.[9][13] | Slow kinetics, phosphines can be prone to oxidation.[9] |
Experimental Workflows and Methodologies
The successful implementation of bioorthogonal labeling hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for the three cornerstone reactions, along with a typical workflow for metabolic labeling.
General Workflow for Metabolic Labeling and Bioorthogonal Ligation
The following diagram illustrates a common experimental workflow for metabolic labeling of cellular components, followed by bioorthogonal ligation with a probe for visualization or enrichment.
Detailed Experimental Protocols
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling using a dibenzocyclooctyne (DBCO)-functionalized probe.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular imaging; e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido (B1232118) sugar.
-
-
Washing:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugars.
-
-
SPAAC Reaction (for live-cell imaging):
-
Prepare a solution of the DBCO-fluorophore in PBS or cell culture medium at a final concentration of 10-50 µM.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
-
SPAAC Reaction (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.
-
Incubate the fixed cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS to remove excess DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
This protocol outlines a pre-targeting strategy using an antibody modified with a trans-cyclooctene (B1233481) (TCO) group, followed by in vivo ligation with a radiolabeled tetrazine probe.
Materials:
-
TCO-modified antibody specific to the target of interest
-
Radiolabeled tetrazine probe (e.g., ¹⁸F-labeled tetrazine)
-
Tumor-bearing animal model
-
Appropriate imaging modality (e.g., PET scanner)
Procedure:
-
Antibody Administration (Pre-targeting):
-
Administer the TCO-modified antibody to the tumor-bearing animal model via intravenous injection.
-
Allow the antibody to circulate and accumulate at the tumor site while unbound antibody clears from the bloodstream (typically 24-72 hours).
-
-
Radiolabeled Probe Administration:
-
Administer the radiolabeled tetrazine probe intravenously.
-
-
In Vivo iEDDA Reaction and Imaging:
-
The tetrazine probe will rapidly react with the TCO-modified antibody accumulated at the tumor site.
-
Perform imaging at various time points (e.g., 1, 2, 4 hours) post-probe administration using the appropriate imaging modality.
-
This protocol describes the labeling of a purified protein containing a genetically incorporated azide-bearing unnatural amino acid with a phosphine-functionalized probe.
Materials:
-
Purified protein containing an azide-modified amino acid
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Phosphine-labeled probe (e.g., phosphine-biotin (B157780) or phosphine-fluorophore)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the azide-modified protein in the aqueous buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the phosphine-probe in the organic solvent (e.g., 10 mM).
-
-
Ligation Reaction:
-
Add the phosphine-probe stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of the probe).
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE (if the probe is fluorescent).
-
-
Purification:
-
Remove the excess phosphine-probe using size-exclusion chromatography, dialysis, or spin filtration.
-
-
Downstream Analysis:
-
The labeled protein can now be used for downstream applications such as western blotting, fluorescence microscopy, or pull-down assays.
-
Application in Elucidating Signaling Pathways: A Case Study of GPCRs
Bioorthogonal chemistry has proven invaluable in dissecting complex signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs). By site-specifically incorporating bioorthogonal reporters into a GPCR, researchers can attach fluorescent probes to monitor conformational changes, ligand binding, and interactions with downstream signaling partners in real-time and in live cells.[14][15]
The following diagram illustrates a conceptual workflow for studying GPCR signaling using bioorthogonal labeling.
Future Perspectives and Conclusion
The field of bioorthogonal chemistry is continuously evolving, with the development of new reactions exhibiting faster kinetics, enhanced stability, and novel functionalities. These advancements will further expand the applications of bioorthogonal labeling in fundamental research and drug development, enabling more sophisticated investigations into complex biological systems. From real-time imaging of single molecules to the targeted delivery and activation of therapeutics, bioorthogonal chemistry provides an unparalleled level of precision and control. This technical guide serves as a foundational resource for researchers seeking to leverage the power of bioorthogonal labeling to push the boundaries of scientific discovery.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 2. raineslab.com [raineslab.com]
- 3. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staudingerライゲーション反応 [sigmaaldrich.com]
- 14. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Biotin-PEG4-methyltetrazine for Antibody Labeling
Introduction
The biotinylation of antibodies is a cornerstone technique in life sciences, enabling sensitive detection and purification in a wide array of applications such as ELISA, Western blotting, immunohistochemistry, and flow cytometry. The Biotin-PEG4-methyltetrazine labeling protocol leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This method offers exceptional specificity, rapid reaction kinetics, and biocompatibility, making it a superior choice for conjugating biotin (B1667282) to antibodies under mild, physiological conditions.[4][5][6]
The labeling strategy is a two-step process. First, the antibody is functionalized with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO) group.[1][4] This is commonly achieved by reacting the primary amines (e.g., on lysine (B10760008) residues) of the antibody with a TCO-NHS ester. In the second step, the this compound reagent is introduced. The methyltetrazine moiety on the reagent rapidly and specifically "clicks" with the TCO group on the antibody, forming a stable covalent bond and yielding the biotinylated antibody.[3][7]
The reagent's design incorporates several key features:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, providing a robust system for detection and purification.[8]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility of the reagent in aqueous buffers, minimizes steric hindrance, and reduces the potential for aggregation.[5][8][9]
-
Methyltetrazine (MeTz): The bioorthogonal reactive group that participates in the highly efficient IEDDA reaction with TCO.[4][10]
This protocol provides a detailed methodology for researchers, scientists, and drug development professionals to reliably and efficiently label antibodies using this compound.
Reaction Principle and Workflow
The core of this protocol is the IEDDA reaction between a methyltetrazine and a trans-cyclooctene (TCO). This reaction is characterized by its extraordinary speed and selectivity, proceeding efficiently in aqueous environments without the need for catalysts.[3][5][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody labeling protocol. Adherence to these recommendations is crucial for achieving optimal labeling efficiency.
| Parameter | Stage 1: TCO Functionalization | Stage 2: Biotin-Tetrazine Ligation | Reference |
| Reagent Molar Excess | 5-15 equivalents of TCO-NHS per antibody | 2-5 equivalents of Biotin-PEG4-Tz per TCO-Ab | [1] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | PBS or other physiological buffer | [4][11] |
| pH | 7.2 - 8.5 | 7.0 - 8.0 | [11] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | [1][4] |
| Incubation Time | 30 - 60 minutes | 60 - 120 minutes | [1][3] |
| Antibody Concentration | 1-5 mg/mL | 1-5 mg/mL | [11] |
| Reagent Solvent | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF | [11] |
Detailed Experimental Protocol
This protocol is divided into three main parts: functionalizing the antibody with TCO, reacting the TCO-antibody with this compound, and purifying the final conjugate.
Materials and Reagents
-
Antibody (carrier-free, in an amine-free buffer like PBS)
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)
-
This compound[10]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer (e.g., Bicarbonate buffer, pH 8.3, or PBS, pH 7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[1]
-
Microcentrifuge tubes
-
Spectrophotometer (for concentration measurement)
Stage 1: Antibody Functionalization with TCO-NHS Ester
This stage introduces the TCO reactive group onto the antibody by targeting primary amines.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the reaction and must be avoided.
-
If the antibody is in a buffer containing primary amines, exchange it into PBS using a desalting column.
-
-
TCO-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-NHS Ester in anhydrous DMSO or DMF.[11] Briefly centrifuge the vial to ensure all powder is at the bottom before opening.
-
-
Labeling Reaction:
-
Calculate the volume of TCO-NHS Ester stock solution needed for a 5-15 molar excess relative to the antibody.
-
Add the calculated volume of TCO-NHS Ester to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.[1]
-
-
Purification of TCO-Antibody:
-
Remove the excess, unreacted TCO-NHS Ester using a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO).[1]
-
Follow the manufacturer's instructions for the desalting column.
-
Measure the concentration of the purified TCO-functionalized antibody using a spectrophotometer at 280 nm.
-
Stage 2: Biotinylation via IEDDA Reaction
This stage conjugates the biotin moiety to the TCO-functionalized antibody.
-
This compound Stock Solution:
-
Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[4]
-
-
Ligation Reaction:
-
Add a 2-5 molar excess of the this compound stock solution to the purified TCO-antibody solution.
-
Incubate the reaction for 60-120 minutes at room temperature, protected from light.[3] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[3]
-
Stage 3: Purification and Storage of Biotinylated Antibody
-
Final Purification:
-
Remove excess, unreacted this compound using a desalting column as described in step 4.
-
-
Characterization and Storage:
-
Measure the final concentration of the biotinylated antibody.
-
The degree of labeling (DOL) can be determined using methods such as the HABA assay, although this is often not necessary due to the high efficiency of the reaction.
-
Store the labeled antibody at 2-8°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.
-
References
- 1. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Biotin-PEG4-methyltetrazine: Application Notes and Protocols for Advanced Cell Surface Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a cutting-edge bioorthogonal labeling reagent designed for the specific and efficient biotinylation of biomolecules in complex biological systems. This reagent leverages the power of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is characterized by its exceptionally rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for toxic copper catalysts.[1][2]
The structure of this compound incorporates three key functional components:
-
Biotin (B1667282): A small vitamin with an extraordinarily high affinity for streptavidin and avidin, enabling robust downstream detection, purification, and quantification.
-
PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and minimizes steric hindrance, ensuring efficient access of the biotin to its binding partners.[2]
-
Methyltetrazine (MeTz): A highly reactive bioorthogonal handle that participates in the iEDDA reaction with a TCO-functionalized molecule.[2]
This two-step labeling strategy, involving an initial TCO functionalization of the target biomolecule followed by the click reaction with this compound, offers unparalleled control and specificity compared to traditional labeling methods like NHS-biotin, which targets abundant primary amines non-specifically.[1] This makes it an invaluable tool for a wide range of applications, including proteomics, drug discovery, and in vivo imaging.
Principle of the Method
The cell surface labeling strategy using this compound is a two-step process:
-
Bioorthogonal Handle Incorporation: A trans-cyclooctene (TCO) group is introduced onto the cell surface biomolecules of interest. This can be achieved through two primary methods:
-
Metabolic Glycoengineering: Cells are cultured with a TCO-modified sugar precursor (e.g., Ac4ManN-TCO). The cells' metabolic machinery incorporates this unnatural sugar into the glycan chains of glycoproteins, displaying the TCO group on the cell surface.
-
Chemical Modification: Cell surface proteins are directly labeled with a TCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the proteins.
-
-
Bioorthogonal Ligation ("Click" Reaction): The TCO-labeled cells are then treated with this compound. The methyltetrazine group on the reagent rapidly and specifically reacts with the TCO group on the cell surface via an iEDDA cycloaddition, forming a stable covalent bond and effectively biotinylating the target biomolecules.
Applications
The specificity and biocompatibility of the this compound labeling system make it suitable for a variety of advanced applications:
-
Proteomics: Enables the selective enrichment and identification of cell surface glycoproteins or specific proteins for subsequent analysis by mass spectrometry.
-
Drug Target Identification: this compound can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.[2]
-
Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered to target a specific cell type (e.g., a tumor cell). After clearance of the unbound antibody, a this compound-conjugated imaging agent or therapeutic is administered, which then localizes to the target site. This approach can improve signal-to-noise ratios and reduce off-target toxicity.
-
Cellular Imaging: Labeled cell surface molecules can be visualized using fluorescently-tagged streptavidin.
-
Validation of Drug-Target Engagement: This methodology can be employed to confirm that a TCO-modified drug is interacting with its intended cell surface target.
Quantitative Data
The efficiency of cell surface labeling is dependent on the concentrations of both the TCO-precursor and the this compound, as well as incubation times. The following tables provide representative data from metabolic labeling experiments.
Table 1: Concentration-Dependent Metabolic Labeling of Cell Surface Glycans
| Concentration of Ac4ManNTz (Tetrazine-modified sugar) | Mean Fluorescence Intensity (Arbitrary Units) |
| 10 µM | Low |
| 25 µM | Moderate |
| 50 µM | High |
Data adapted from a study on metabolic labeling of MDA-MB-231 cells with a tetrazine-modified sugar followed by labeling with a TCO-biotin conjugate and detection with streptavidin-AF647 by flow cytometry. A concentration of 50 µM was found to give sufficient fluorescence signals for subsequent experiments.[3]
Table 2: Optimization of TCO-Biotin Concentration for Labeling of Tetrazine-Expressing Cells
| Concentration of TCO-Biotin | Mean Fluorescence Intensity (Arbitrary Units) |
| 0.1 mM | Sub-optimal |
| 0.25 mM | Maximal |
| 1 mM | No significant increase |
Data adapted from a study where MDA-MB-231 cells metabolically labeled with 50 µM Ac4ManNTz were incubated with varying concentrations of TCO-biotin. A maximal fluorescence signal was observed at a TCO-biotin concentration of 0.25 mM.[3]
Experimental Protocols
Protocol 1: Cell Surface Glycan Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface sialoglycans by first metabolically incorporating a TCO-modified sialic acid precursor, followed by reaction with this compound.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Ac4ManN-TCO (per-O-acetylated N-(trans-cycloocten-4-yl)oxy)carbonyl)mannosamine)
-
Anhydrous DMSO
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
BSA (Bovine Serum Albumin)
-
Streptavidin-fluorophore conjugate (for detection)
-
Flow cytometer or fluorescence microscope
Procedure:
Part A: Metabolic Labeling with Ac4ManN-TCO
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare Ac4ManN-TCO Stock Solution: Prepare a 1000x stock solution of Ac4ManN-TCO in anhydrous DMSO. For example, to achieve a final concentration of 50 µM, prepare a 50 mM stock solution.
-
Metabolic Incorporation: Add the Ac4ManN-TCO stock solution to the cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Incubation: Incubate the cells for 2-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the TCO-modified sugar into cell surface glycans.
Part B: Labeling with this compound
-
Cell Harvest and Washing: Gently harvest the cells and wash them three times with ice-cold PBS containing 1% BSA to remove any unincorporated sugar and media components.
-
Prepare this compound Labeling Solution: Prepare a fresh solution of this compound in PBS. The optimal concentration should be determined empirically, but a starting concentration of 50-100 µM is recommended.
-
Labeling Reaction: Resuspend the washed cells in the this compound labeling solution and incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.
-
Washing: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound.
-
Detection (Optional): For visualization, incubate the labeled cells with a fluorescently-labeled streptavidin conjugate according to the manufacturer's instructions.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as cell lysis for pull-down assays, or analysis by flow cytometry or microscopy.
Protocol 2: Chemical Labeling of Cell Surface Proteins
This protocol describes the biotinylation of cell surface proteins by first modifying them with a TCO-NHS ester, followed by reaction with this compound.
Materials:
-
Cells in suspension or adherent cells
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
This compound
-
Amine-free buffer (e.g., PBS, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Part A: TCO-Functionalization of Cell Surface Proteins
-
Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing media components. Resuspend cells at a concentration of approximately 1-25 x 10^6 cells/mL.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add the TCO-NHS ester stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubation: Incubate for 30 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess TCO-NHS ester and quenching buffer.
Part B: Labeling with this compound
-
Prepare this compound Labeling Solution: Prepare a fresh solution of this compound in PBS at a concentration of 50-100 µM.
-
Labeling Reaction: Resuspend the TCO-functionalized cells in the this compound labeling solution and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
Downstream Analysis: The biotin-labeled cells are now ready for subsequent applications.
Visualizations
Caption: Experimental workflow for cell surface labeling using this compound.
Application Example: Investigating EGFR Signaling
This compound can be a powerful tool to study protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By functionalizing a cell line expressing EGFR with TCO groups and then labeling with this compound, one can perform a pull-down assay to isolate and identify EGFR and its interacting partners.
Caption: Simplified EGFR signaling pathway highlighting potential pull-down targets.
Conclusion
This compound, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.
References
Application Notes and Protocols for Pre-targeting with Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG4-methyltetrazine in pre-targeting strategies. This powerful bioorthogonal labeling reagent enables a two-step approach for the specific delivery of imaging agents or therapeutic payloads to a target of interest.
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a copper catalyst.[1][3][4]
Principle of Pre-targeting
The pre-targeting strategy separates the targeting and payload delivery steps. First, a targeting molecule, such as an antibody conjugated to TCO, is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. Subsequently, the smaller, faster-clearing this compound, carrying a payload or a detection label via biotin-streptavidin interaction, is introduced. It then rapidly and specifically reacts with the TCO-modified targeting molecule at the site of interest.[2]
Key Features and Advantages
-
Exceptional Kinetics: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from 800 to over 10^6 M⁻¹s⁻¹.[1][4][5] This allows for efficient labeling at low concentrations.
-
High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not interfere with native biological functional groups.[1][3]
-
Biocompatibility: The reaction occurs readily in aqueous environments, at neutral pH, and at physiological temperatures, without the need for cytotoxic catalysts.[1][3]
-
Improved Pharmacokinetics: The two-step approach allows for the use of long-circulating targeting molecules while the radiolabeled or cytotoxic payload, attached to the small this compound molecule, has a short circulation time, leading to lower systemic exposure and improved tumor-to-background ratios.[6][7]
-
Versatility: The biotin (B1667282) moiety allows for the attachment of a wide variety of streptavidin-conjugated payloads, including fluorescent dyes, enzymes, and radionuclides.
Quantitative Data
The following tables summarize key quantitative data related to pre-targeting applications with this compound.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Reactants | Second-Order Rate Constant (k) | Reference(s) |
| Methyltetrazine and TCO | > 800 M⁻¹s⁻¹ | [4][5] |
| Tetrazine and TCO | ~1 x 10⁶ M⁻¹s⁻¹ | [8] |
Table 2: In Vivo Pre-targeting Performance in Preclinical Models
| Targeting Agent | Payload/Imaging Agent | Tumor Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference(s) |
| TCO-modified anti-TAG72 mAb CC49 | ¹¹¹In-labeled-DOTA-tetrazine | Colon Cancer Xenograft | 4.2 | 13.1 | N/A | [7][9] |
| TCO-modified anti-CEA mAb | ¹¹¹In-di-DTPA | Colon Cancer | 1.8-17.5%ID/kg | N/A | 7.8 | [6][7] |
| TCO-modified anti-huA33 mAb | ⁶⁸Ga-tetrazine | LS174T Xenograft | N/A | 3.9 ± 1.8 | N/A | [10] |
| TCO-modified CC49 mAb | ¹⁷⁷Lu-tetrazine | Colon Cancer Xenograft | 479 mGy/MBq (estimated dose) | N/A | 125-fold improvement with clearing agent | [6][7] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to an Antibody
This protocol describes the functionalization of an antibody with TCO groups for use in pre-targeting.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
TCO-PEG4-NHS ester (dissolved in anhydrous DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reaction Setup: Add a 10- to 40-fold molar excess of TCO-PEG4-NHS ester to the antibody solution.
-
Incubation: Incubate the reaction mixture overnight at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-PEG4-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the TCO-to-antibody ratio using MALDI-TOF mass spectrometry.
-
Storage: Store the purified TCO-antibody conjugate at 4°C for short-term storage or at -80°C for long-term storage.
Protocol 2: In Vitro Pre-targeting and Labeling of Cells
This protocol describes the two-step labeling of cells in culture.
Materials:
-
Cells expressing the target antigen
-
TCO-modified antibody (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Streptavidin-conjugated fluorescent probe
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Pre-targeting Step: Incubate the cells with the TCO-modified antibody in cell culture medium for a predetermined time (e.g., 1-2 hours) to allow for antibody binding to the target antigen.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound TCO-antibody.
-
Labeling Step: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1]
-
Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 4°C to label the TCO-modified antibodies.[1] Performing this step at 4°C minimizes internalization.[1]
-
Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[1]
-
Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS.[1]
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.[1]
Protocol 3: In Vivo Pre-targeted Imaging
This protocol provides a general workflow for in vivo pre-targeted imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
TCO-modified antibody
-
Radiolabeled this compound (or biotinylated tetrazine followed by radiolabeled streptavidin)
-
Imaging system (e.g., PET/SPECT/CT)
-
Sterile saline for injection
Procedure:
-
Pre-targeting Injection: Intravenously inject the TCO-modified antibody into the tumor-bearing mice. The optimal dose and timing should be determined empirically.
-
Accumulation and Clearance: Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This typically takes 24-72 hours.[11]
-
Labeling Injection: Intravenously inject the radiolabeled this compound.
-
Imaging: At various time points after the second injection (e.g., 1, 3, 24 hours), perform imaging using the appropriate modality to visualize tumor uptake and biodistribution.[7]
-
Biodistribution Analysis (Optional): After the final imaging session, euthanize the animals and collect tumors and major organs for gamma counting to quantify the biodistribution of the radiolabel.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: A three-step pre-targeting workflow.
Caption: The bioorthogonal iEDDA click reaction.
Caption: Targeting a cell surface receptor for payload delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 7. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Biotin-PEG4-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG4-methyltetrazine for in vivo imaging. This bioorthogonal probe enables a powerful pre-targeting strategy, allowing for the sensitive and specific visualization of biological targets in living organisms. The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly selective "click chemistry" reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO).
The pre-targeting approach involves two key steps. First, a targeting moiety (e.g., an antibody or small molecule) conjugated to TCO is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. Subsequently, the smaller, fast-clearing this compound is introduced. It rapidly reacts with the TCO-tagged molecule at the target, effectively delivering a biotin (B1667282) handle. This biotin can then be detected using various methods, most commonly through radiolabeled or fluorescently-tagged streptavidin for PET or fluorescence imaging, respectively. The PEG4 linker enhances the solubility and bioavailability of the methyltetrazine probe.
Principle of the Technology
The in vivo imaging strategy using this compound is based on the principles of bioorthogonal chemistry, specifically the tetrazine ligation. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts. The pre-targeting methodology separates the targeting and detection steps, which can significantly improve the signal-to-background ratio in imaging studies.
Key Applications
-
Pre-targeted Positron Emission Tomography (PET) Imaging: By employing a radiolabeled tetrazine or a subsequent radiolabeled streptavidin, this technique allows for highly sensitive and quantitative imaging of tumors or other disease sites.
-
Pre-targeted Fluorescence Imaging: The biotin moiety allows for the subsequent administration of a streptavidin-fluorophore conjugate for in vivo optical imaging, offering a complementary imaging modality to PET.
-
Drug Delivery and Theranostics: The modular nature of this system can be adapted for the targeted delivery of therapeutic agents.
Quantitative Data from In Vivo Pre-targeted Imaging Studies
The following tables summarize quantitative data from representative preclinical in vivo imaging studies utilizing the tetrazine-TCO pre-targeting strategy.
| Parameter | Study 1: Pancreatic Cancer Model (BxPC3 xenografts) | Study 2: Colorectal Cancer Model (SW1222 xenografts) |
| Animal Model | Athymic nude mice | Athymic nude mice |
| Targeting Agent | 5B1 anti-CA19.9 mAb-TCO | huA33 mAb-TCO |
| Imaging Agent | ¹⁷⁷Lu-DOTA-PEG₇-Tz | ⁶⁴Cu-NOTA-Tz |
| Dose (Targeting Agent) | 200 µg | 100 µg |
| Dose (Imaging Agent) | 2 nmol | 10.2–12.0 MBq |
| Time Interval | 72 hours | 24 hours |
| Imaging Modality | SPECT/Biodistribution | PET/Biodistribution |
| Tumor Uptake (%ID/g) | 16.8 ± 3.9 at 120h | 4.1 ± 0.3 at 1h, 4.0 ± 0.9 at 24h |
| Tumor-to-Blood Ratio | ~15 at 120h | ~1.2 at 1h, ~1.9 at 24h |
| Tumor-to-Muscle Ratio | ~100 at 120h | Not Reported |
Table 1: Quantitative data from pre-clinical PET/SPECT imaging studies.
| Parameter | Study 3: In Vivo Fluorescence Tumor Imaging |
| Animal Model | Xenograft mouse tumor model |
| Targeting Agent | Tetrazine-functionalized single-walled carbon nanotubes (TZ@SWCNTs) |
| Imaging Agent | TCO-caged near-infrared fluorogenic probe (tHCA) |
| Dose (Targeting Agent) | Not specified |
| Dose (Imaging Agent) | Not specified |
| Time Interval | Not specified |
| Imaging Modality | In vivo fluorescence imaging |
| Tumor-to-Liver Signal Ratio | 3.6 |
Table 2: Quantitative data from a pre-clinical in vivo fluorescence imaging study.
Experimental Protocols
Protocol 1: Pre-targeted PET Imaging of Tumors
This protocol is a representative example for pre-targeted PET imaging in a tumor xenograft mouse model.
Materials:
-
TCO-conjugated antibody (specific to the tumor antigen of interest)
-
Radiolabeled tetrazine probe (e.g., ⁶⁴Cu-NOTA-Tz)
-
Tumor xenograft mouse model (e.g., athymic nude mice with subcutaneous tumors)
-
PET/CT scanner
-
Sterile saline for injection
Procedure:
-
Antibody-TCO Conjugate Administration:
-
Administer the TCO-conjugated antibody (e.g., 100 µg in 200 µL of sterile saline) to the tumor-bearing mice via tail vein injection.
-
Allow the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation. A typical time interval is 24 to 72 hours, which should be optimized for the specific antibody used.[1]
-
-
Radiolabeled Tetrazine Administration:
-
After the predetermined time interval, administer the radiolabeled tetrazine probe (e.g., 10.2–12.0 MBq in 200 µL of sterile saline) via tail vein injection.[1]
-
-
PET/CT Imaging:
-
Perform PET/CT imaging at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 12, and 24 hours) to visualize tumor uptake and assess biodistribution.[1]
-
-
Biodistribution Studies (Optional):
-
At the end of the imaging study, euthanize the mice and collect tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 2: Pre-targeted In Vivo Fluorescence Imaging of Tumors
This protocol outlines a three-step pre-targeting approach for in vivo fluorescence imaging.
Materials:
-
TCO-conjugated antibody (specific to the tumor antigen of interest)
-
This compound
-
Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., Streptavidin-AF680)
-
Tumor xenograft mouse model
-
In vivo fluorescence imaging system
-
Sterile saline for injection
Procedure:
-
Antibody-TCO Conjugate Administration:
-
Administer the TCO-conjugated antibody (e.g., 100-200 µg in sterile saline) to the tumor-bearing mice via intravenous injection.
-
Allow 24-48 hours for the antibody to accumulate at the tumor and for unbound antibody to clear.
-
-
This compound Administration:
-
Following the antibody accumulation period, inject this compound (e.g., 50-100 nmol in sterile saline) intravenously.
-
Allow a short incubation time (e.g., 1-4 hours) for the tetrazine to react with the TCO-antibody conjugate at the tumor site and for unbound biotin-tetrazine to clear.
-
-
Streptavidin-Fluorophore Administration:
-
Inject the streptavidin-NIR fluorophore conjugate (e.g., 25-50 µg in sterile saline) intravenously.
-
Allow 1-2 hours for the streptavidin-fluorophore to bind to the biotin at the tumor site and for unbound conjugate to clear.
-
-
In Vivo Fluorescence Imaging:
-
Perform in vivo fluorescence imaging at various time points after the final injection (e.g., 2, 6, and 24 hours) to monitor tumor signal and background fluorescence.
-
Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio.
-
Visualizations
References
Application Note & Protocol: Labeling of TCO-Modified Proteins via Tetrazine Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the labeling of proteins modified with trans-cyclooctene (B1233481) (TCO) groups. The method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-functionalized protein and a tetrazine-containing probe. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it an ideal tool for conjugating a wide variety of labels (such as fluorophores, drugs, or biotin) to proteins in complex biological systems.[1][2][3]
Principle of the Reaction
The core of the labeling strategy is the IEDDA cycloaddition between the TCO group (the dienophile) on the protein and a 1,2,4,5-tetrazine (B1199680) moiety (the diene) on the labeling probe.[1][3] This reaction is characterized by its extremely rapid kinetics and high selectivity, forming a stable covalent dihydropyridazine (B8628806) bond while releasing nitrogen gas as the only byproduct.[1][4] The reaction's biocompatibility allows it to proceed even within living cells without interfering with native biological processes.[2][5]
Experimental Workflow
The overall experimental workflow involves the preparation of reactants, the click reaction itself, and an optional purification step to remove any excess, unreacted tetrazine probe. The final conjugate can then be characterized to determine the efficiency of the labeling reaction.
Quantitative Data Summary
The efficiency and conditions for TCO-tetrazine ligation can vary based on the specific protein, the reactivity of the TCO and tetrazine derivatives, and the reaction buffer. The table below summarizes key quantitative parameters gathered from various protocols.
| Parameter | Recommended Value | Notes | References |
| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations can improve labeling efficiency. | [4][6] |
| Reaction Buffer | Amine-free buffer, pH 6.5 - 8.5 (e.g., PBS) | Buffers containing primary amines like Tris or glycine (B1666218) should be avoided if the TCO group was introduced via an NHS ester, as they can interfere with that prior step. The click reaction itself is robust across a wide pH range. | [4][6] |
| Molar Excess of Tetrazine Probe | 1.1 to 5-fold molar excess over TCO-protein | A slight molar excess of the tetrazine probe is recommended to ensure complete labeling of the TCO sites. The optimal ratio may require empirical determination. | [1][4][6] |
| Reaction Time | 10 - 60 minutes | The reaction is often complete within minutes at room temperature. The disappearance of the tetrazine's characteristic pink/red color can be used to monitor progress. | [1][6][7] |
| Reaction Temperature | Room Temperature (or 4°C to 37°C) | The reaction proceeds rapidly at room temperature. Incubation at 4°C is possible for sensitive proteins, though it may require a longer reaction time. | [6] |
| Degree of Labeling (DOL) | Variable (e.g., 4-10 probes/antibody) | The final DOL depends on the number of TCO groups on the initial protein. Modification of an anti-c-myc antibody with 5, 10, and 15 equivalents of a TCO-NHS ester resulted in conjugates with 4, 8, and 10 TCOs/antibody, respectively. | [3] |
Detailed Experimental Protocol
This protocol describes the general procedure for conjugating a tetrazine-labeled molecule to a TCO-modified protein.
Materials Required
-
TCO-modified protein
-
Tetrazine-labeled probe (e.g., Tetrazine-dye, Tetrazine-biotin)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another amine-free buffer.
-
Anhydrous DMSO or DMF for dissolving the tetrazine probe.
-
Desalting spin columns (e.g., Zeba™) or Size Exclusion Chromatography (SEC) system for purification.
-
Quench Buffer (optional): 1 M Tris-HCl, pH 8.0 (only needed if the prior TCO-modification step was performed in the same pot without purification).
Protocol Steps
1. Reactant Preparation a. Prepare the TCO-modified protein in the chosen Reaction Buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[6] b. Immediately before use, prepare a stock solution of the tetrazine-labeled probe in an anhydrous solvent like DMSO or DMF. The concentration should be sufficient to achieve the desired molar excess.
2. Bioorthogonal Labeling Reaction a. Add the calculated amount of the tetrazine-probe stock solution to the TCO-modified protein solution. A 1.1 to 5-fold molar excess of the tetrazine probe is recommended to drive the reaction to completion.[1][4][6] b. Mix the contents gently by pipetting or brief vortexing. c. Incubate the reaction for 10 to 60 minutes at room temperature.[1][6] For temperature-sensitive proteins, the incubation can be performed at 4°C for 2-4 hours. d. (Optional) The reaction progress can often be visually monitored by the disappearance of the tetrazine's color.[1]
3. Purification of the Labeled Protein a. If removal of the excess, unreacted tetrazine probe is necessary for downstream applications, purify the conjugate. b. For rapid buffer exchange and removal of small molecules, use a desalting spin column according to the manufacturer's instructions.[6] c. For more stringent purification, use a Size Exclusion Chromatography (SEC) system, selecting a column with an appropriate molecular weight cutoff.
4. Storage and Characterization a. Store the purified, labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. b. (Optional) Determine the Degree of Labeling (DOL). For fluorescent probes, this can be calculated spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and the λmax of the dye.[3][8]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Poor Labeling | Inactive TCO groups on protein: The TCO moiety may have degraded or isomerized, especially during a prolonged expression or storage period. | Ensure the TCO-modified protein was prepared correctly and stored properly. Test the reactivity of a small aliquot. |
| Degraded Tetrazine Probe: Tetrazine compounds can be sensitive to light and certain nucleophiles. | Use a fresh stock of the tetrazine probe. Store tetrazine reagents protected from light and moisture. | |
| Sub-optimal Reaction Conditions: Insufficient molar excess of the tetrazine probe or insufficient reaction time. | Optimize the labeling conditions by increasing the molar excess of the tetrazine probe or extending the incubation time. | |
| Protein Aggregation/Precipitation | High Degree of Labeling: A high density of hydrophobic labels on the protein surface can lead to aggregation. | Reduce the molar excess of the tetrazine probe during the labeling reaction. Include additives like glycerol (B35011) or arginine in the buffer to improve solubility. |
| Solvent-related Precipitation: Adding a large volume of organic solvent (e.g., DMSO) from the tetrazine stock can cause protein precipitation. | Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume. |
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An Optimized Protocol for the Synthesis of Peptides Containing trans-Cyclooctene and Bicyclononyne Dienophiles as Useful Multifunctional Bioorthogonal Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG4-methyltetrazine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG4-methyltetrazine for PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the polyubiquitination of the POI, marking it for destruction by the proteasome.
This compound is a highly versatile chemical tool for PROTAC synthesis, offering a unique combination of features that facilitate a modular and efficient approach to developing novel protein degraders.
-
Methyltetrazine Moiety : This functional group enables rapid and highly specific bioorthogonal ligation with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This "click chemistry" is exceptionally fast and can be performed in complex biological environments, offering a straightforward method for conjugating the E3 ligase ligand to the POI ligand.[1]
-
PEG4 Spacer : The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and cell permeability of the final PROTAC molecule. The length of the linker is a critical determinant of the stability and geometry of the ternary complex, and thus the efficiency of protein degradation.[2]
-
Biotin (B1667282) Handle : The integrated biotin moiety serves as a powerful affinity tag for a wide range of downstream applications. These include the purification of the synthesized PROTAC, the confirmation of target engagement through pulldown assays, and the study of protein-protein interactions.[2]
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound, and for the subsequent cellular and biochemical assays to validate its function.
Quantitative Data Summary
The following tables provide representative quantitative data for PROTACs targeting the epigenetic reader protein BRD4, a common target in oncology research. While not all of these PROTACs were synthesized using this compound, the data serves as a benchmark for the expected performance of a potent BRD4-degrading PROTAC.
Table 1: Degradation Efficiency of BRD4 PROTACs in Vitro
| PROTAC Compound | Cell Line | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Time Point |
| PROTAC 1 | Burkitt's Lymphoma (BL) cells | < 1 nM | Not Specified | Not Specified |
| PROTAC 3 | RS4;11 Leukemia cells | 51 pM (IC50) | Not Specified | Not Specified |
| ARV-825 | MGC803 (Gastric Cancer) | ~10 nM (GI50) | >95% | 72 h |
| dBET1 | MV4;11 (AML) | 0.14 µM (IC50) | >90% | 24 h |
| A1874 | HCT116 (Colon Cancer) | 100 nM (induces significant degradation) | >90% | Not Specified |
Table 2: Anti-proliferative Activity of BRD4 PROTACs
| PROTAC Compound | Cell Line | IC50 / GI50 (Viability) | Time Point |
| ARV-825 | MGC803 (Gastric Cancer) | ~10 nM | 72 h |
| ARV-825 | HGC27 (Gastric Cancer) | ~10 nM | 72 h |
| dBET1 | MV4;11 (AML) | 0.14 µM | 24 h |
| PROTAC 21 | THP-1 (Monocytic Leukemia) | 0.81 µM | 24 h |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action and Downstream Effects of BRD4 Degradation
The degradation of BRD4 by a PROTAC has profound effects on downstream signaling pathways, most notably the suppression of the c-MYC oncogene, leading to cell cycle arrest and apoptosis.[3]
Caption: Workflow of PROTAC synthesis and mechanism of action.
Experimental Workflow for PROTAC Validation
A systematic workflow is essential to validate the efficacy and mechanism of a newly synthesized PROTAC.
Caption: Key experimental steps for PROTAC validation.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC via iEDDA Click Chemistry
This protocol describes the conjugation of a TCO-modified POI ligand to this compound.
Materials:
-
This compound
-
TCO-modified POI ligand (e.g., TCO-JQ1)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Analytical equipment (e.g., LC-MS, HPLC) for reaction monitoring and purification
Procedure:
-
Reagent Preparation : Allow this compound and the TCO-modified ligand to warm to room temperature before use to prevent condensation. Prepare stock solutions of each reactant in the chosen anhydrous solvent (e.g., 10 mM in DMSO).
-
Reaction Setup : In a clean reaction vessel, combine the TCO-modified POI ligand and this compound. A slight molar excess (1.1 to 1.5 equivalents) of the this compound is recommended to ensure complete consumption of the TCO-ligand. The final reaction concentration will depend on the specific reactants but a starting point of 1-5 mM is suggested.
-
Incubation : Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. For more precise monitoring, LC-MS can be used to track the formation of the product and the consumption of reactants.
-
Purification : Once the reaction is complete, the desired biotinylated PROTAC can be purified from unreacted starting materials using reverse-phase HPLC.
-
Characterization : Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Storage : Store the purified, lyophilized PROTAC at -20°C or -80°C, protected from light and moisture.
Protocol 2: Western Blot Analysis of PROTAC-induced BRD4 Degradation
This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following PROTAC treatment.[3][4]
Materials:
-
Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)[4]
-
Synthesized biotinylated PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH)[4]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment : Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome-dependent degradation (pre-treatment with MG132 for 2-4 hours before adding the PROTAC).[3]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and add lysis buffer.[4] Scrape the cells and incubate the lysate on ice for 30 minutes.[3] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[4]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[4] Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.[4]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[3]
-
-
Detection and Analysis :
-
Wash the membrane with TBST and apply the ECL substrate.[4]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[3]
-
Protocol 3: Streptavidin Pulldown Assay for Target Engagement
This protocol uses the biotin handle on the PROTAC to confirm its engagement with the target protein in the cellular context.
Materials:
-
Cells treated with the biotinylated PROTAC and appropriate controls
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Streptavidin-conjugated magnetic beads[5]
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting (as in Protocol 2)
Procedure:
-
Cell Lysis : Lyse the cells treated with the biotinylated PROTAC (and a no-PROTAC control) using a non-denaturing lysis buffer to preserve protein complexes.
-
Bead Preparation : Wash the streptavidin magnetic beads with lysis buffer to equilibrate them.[6]
-
Pulldown : Add the cleared cell lysates to the equilibrated streptavidin beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated PROTAC (and any bound proteins) to bind to the beads.[5]
-
Washing : Pellet the beads using a magnetic rack and discard the supernatant.[6] Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[5]
-
Elution : Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.[5]
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE and perform a Western blot as described in Protocol 2, probing for the target protein (e.g., BRD4). The presence of the target protein in the pulldown from the PROTAC-treated sample, but not the control, confirms target engagement.
Conclusion
This compound is a powerful and versatile tool for the synthesis of PROTACs. The combination of a bioorthogonal click chemistry handle, a beneficial PEG spacer, and a functional biotin tag enables a streamlined workflow for the development, validation, and characterization of novel protein degraders. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this reagent in their drug discovery and chemical biology programs.
References
Application Notes and Protocols for Biotin-PEG4-methyltetrazine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a versatile heterobifunctional linker that plays a crucial role in advanced drug delivery systems. This reagent integrates three key functionalities: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a methyltetrazine group for bioorthogonal conjugation. This unique combination enables the development of highly specific and efficient drug delivery vehicles, including antibody-drug conjugates (ADCs), targeted nanoparticles, and pre-targeting systems.
The underlying principle of its application is the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO) derivative.[1] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[1] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance.[2][3] The biotin component allows for targeting of cells that overexpress the biotin receptor, a common characteristic of many cancer cells.
These application notes provide detailed protocols for utilizing this compound in the construction of drug delivery systems, quantitative data to guide experimental design, and visualizations of key workflows and a relevant signaling pathway.
Data Presentation
Quantitative Data Summary
The following tables provide key quantitative data to inform the design and execution of experiments using this compound.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| Methyltetrazine | TCO-PEG4 | ~800 - 3,300 | Aqueous buffers (e.g., PBS) | [4] |
| 3-vinyl-6-oxymethyl-tetrazine | TCO | 1705 ± 62 - 3277 ± 66 | PBS (pH 7.4) at 37°C | |
| Dimethyltetrazine | TCO-carbamate | ~10 | PBS at 37°C | |
| Pyrimidine-tetrazine | TCO-coumarin | >80% reaction in 30 min | Not specified |
Table 2: Stability of Tetrazine and TCO Moieties
| Moiety | Condition | Stability | Reference |
| Dimethyltetrazine | PBS at 37°C | ~50% hydrolysis in 14 hours | |
| Dipyridyl-tetrazine | PBS at 37°C | Half-life of 9.6 hours | |
| Alkyl- or pyridinyl-substituted tetrazines | PBS at 37°C | >85% remaining after 10 hours | |
| TCO | 50% fresh mouse serum at 37°C | Almost complete isomerization to cis-isomer within 7 hours |
Experimental Protocols
Protocol 1: Modification of Antibodies with TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-NHS ester, preparing it for subsequent conjugation with this compound.
Materials:
-
Antibody of interest
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffered saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting spin column.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Modification:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions.
-
The purified TCO-modified antibody is now ready for conjugation with this compound.
-
Characterization:
-
Degree of Labeling (DOL): The number of TCO molecules per antibody can be determined using MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a fluorescently labeled tetrazine and measuring the absorbance.
Protocol 2: Functionalization of Nanoparticles with TCO
This protocol provides a general method for functionalizing amine-modified nanoparticles with a TCO-NHS ester.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica-coated iron oxide nanoparticles)
-
TCO-NHS ester
-
Reaction Buffer: PBS, pH 7.5-8.0
-
Anhydrous DMSO
-
Centrifuge and appropriate centrifuge tubes
-
Sonciator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-5 mg/mL. Sonication may be required to achieve a uniform dispersion.
-
-
TCO-NHS Ester Solution Preparation:
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Nanoparticle Functionalization:
-
Add a 20- to 50-fold molar excess of the TCO-NHS ester solution to the nanoparticle dispersion.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).
-
-
Purification of TCO-Functionalized Nanoparticles:
-
Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Remove the supernatant containing unreacted TCO-NHS ester.
-
Resuspend the nanoparticle pellet in fresh Reaction Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.
-
After the final wash, resuspend the purified TCO-functionalized nanoparticles in the desired buffer for storage or subsequent conjugation.
-
Characterization:
-
Surface Functionalization: Confirm the presence of TCO groups on the nanoparticle surface using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Size and Morphology: Characterize the size, morphology, and dispersity of the functionalized nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Protocol 3: Conjugation of TCO-Modified Molecules with this compound
This protocol describes the bioorthogonal "click" reaction between a TCO-modified molecule (antibody or nanoparticle) and this compound.
Materials:
-
TCO-modified antibody or nanoparticle
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting spin column (for antibody conjugation) or centrifuge (for nanoparticle conjugation)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Ensure the TCO-modified antibody or nanoparticle is in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified molecule. The optimal ratio may need to be determined empirically.
-
The progress of the reaction can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
For Antibody Conjugates: Remove the excess, unreacted this compound using a desalting spin column.
-
For Nanoparticle Conjugates: Pellet the nanoparticles by centrifugation, remove the supernatant, and wash the pellet with fresh Reaction Buffer. Repeat this process twice.
-
-
Storage:
-
Store the purified this compound conjugated antibody or nanoparticle at 4°C for short-term use or at -20°C for long-term storage.
-
Characterization:
-
Successful Conjugation: Confirm the successful conjugation by methods such as SDS-PAGE (for antibodies, showing a shift in molecular weight), UV-Vis spectroscopy (disappearance of the tetrazine absorbance peak around 520 nm), or by using a streptavidin-HRP conjugate in an ELISA-based assay to detect the biotin.
Visualizations
Experimental Workflows
References
Application Notes and Protocols for Bioconjugation with Biotin-PEG4-methyltetrazine and Streptavidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide to bioconjugation utilizing the powerful combination of Biotin-PEG4-methyltetrazine and streptavidin. This two-step approach leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) with the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and streptavidin.[1][2][3] This methodology is ideal for a wide range of applications, including the labeling and detection of biomolecules, targeted drug delivery, and the development of advanced diagnostics.[4]
The this compound reagent incorporates three key functional elements:
-
Biotin: A small vitamin that exhibits an extraordinarily high binding affinity for streptavidin, enabling robust and sensitive detection or capture.[1][2]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[4][5][6]
-
Methyltetrazine: A highly reactive and stable bioorthogonal handle that rapidly and specifically reacts with TCO-modified molecules without the need for a catalyst.[4][6][7]
This combination allows for a "pre-targeting" approach where a biomolecule of interest is first labeled with a TCO group. Subsequently, the this compound is introduced, which "clicks" onto the TCO-labeled molecule. The resulting biotinylated molecule can then be readily detected, purified, or targeted using streptavidin conjugates. This strategy is particularly advantageous in complex biological environments, including live-cell imaging and in vivo studies, due to the high specificity and biocompatibility of the TCO-tetrazine reaction.[8]
Data Presentation
Quantitative Data on Reaction Kinetics and Binding Affinity
The efficiency of this bioconjugation strategy is underpinned by the rapid kinetics of the TCO-tetrazine ligation and the high affinity of the biotin-streptavidin interaction.
| Parameter | Reactants | Value | Conditions | Source |
| Second-Order Rate Constant (k) | TCO and Tetrazine derivatives | > 800 M⁻¹s⁻¹ | Aqueous Media | [8][9] |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ | Methanol/Water (9:1), 25°C | [10] | |
| TCO derivatives and Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ | Aqueous Media | [10] | |
| TCO derivatives and Hydrogen-substituted tetrazines | up to 30,000 M⁻¹s⁻¹ | Aqueous Media | [10] | |
| CC49-TCO and ¹¹¹In-dipyridyl tetrazine | 13,090 ± 80 M⁻¹s⁻¹ | PBS | [3] | |
| Dissociation Constant (Kd) | Biotin and Streptavidin | ≈ 10⁻¹⁴ mol/L | General | [1][2] |
| Biotin and Avidin | ≈ 10⁻¹⁵ M | General | [1] |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the bioconjugation workflow.
Protocol 1: Functionalization of a Protein with a TCO-NHS Ester
This protocol describes the modification of a protein with a trans-cyclooctene (TCO) group using an N-Hydroxysuccinimide (NHS) ester, which targets primary amines such as lysine (B10760008) residues.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a spin desalting column or dialysis.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification of the TCO-labeled Protein:
-
Remove the excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against the desired storage buffer.
-
The purified TCO-labeled protein is now ready for conjugation with this compound. Store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Biotinylation of TCO-labeled Biomolecules with this compound
This protocol outlines the reaction between a TCO-functionalized biomolecule and this compound.
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., spin desalting columns, size-exclusion chromatography)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application.
-
-
Biotinylation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-labeled biomolecule in the reaction buffer. A 1.05 to 1.5-fold molar excess is a good starting point for protein-protein conjugations.[10]
-
Incubate the reaction mixture for 30-120 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C, which may require a longer incubation time.[10]
-
-
Monitoring the Reaction (Optional):
-
The progress of the tetrazine ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Biotinylated Biomolecule:
-
Remove the excess, unreacted this compound from the biotinylated product using a desalting spin column, dialysis, or size-exclusion chromatography.
-
-
Storage:
-
Store the purified biotinylated biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 3: Detection of Biotinylated Biomolecules with Streptavidin Conjugates
This protocol describes the general procedure for detecting the biotinylated biomolecule using a streptavidin conjugate (e.g., streptavidin-fluorophore, streptavidin-HRP).
Materials:
-
Biotinylated biomolecule (from Protocol 2)
-
Streptavidin conjugate
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection system appropriate for the streptavidin conjugate (e.g., fluorescence microscope, plate reader)
Procedure:
-
Blocking:
-
If applicable (e.g., for immunoassays or western blotting), block the surface to prevent non-specific binding of streptavidin by incubating with a blocking buffer for 30-60 minutes at room temperature.
-
-
Incubation with Biotinylated Biomolecule:
-
Incubate the sample with the biotinylated biomolecule for a sufficient time to allow binding to its target.
-
-
Washing:
-
Wash the sample several times with the wash buffer to remove any unbound biotinylated biomolecule.
-
-
Incubation with Streptavidin Conjugate:
-
Dilute the streptavidin conjugate in the blocking buffer to the recommended working concentration.
-
Incubate the sample with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light if using a fluorescent conjugate.
-
-
Washing:
-
Wash the sample extensively with the wash buffer to remove any unbound streptavidin conjugate.
-
-
Detection:
-
Proceed with the detection method appropriate for the specific streptavidin conjugate used.
-
Mandatory Visualization
Caption: Experimental workflow for bioconjugation.
Caption: Logical flow of a pre-targeting strategy.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-methyltetrazine Labeling Efficiency
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the labeling efficiency of Biotin-PEG4-methyltetrazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the labeling process.
Issue 1: Low or No Labeling of the TCO-Containing Molecule
If you observe low or no signal from your biotin-labeled molecule, consider the following potential causes and solutions.
Possible Cause A: Degraded this compound Reagent
The methyltetrazine moiety is sensitive to moisture, and improper storage or handling can lead to its degradation through hydrolysis.[1]
-
Solution:
-
Ensure the solid this compound has been stored at -20°C or -80°C in a desiccated environment, protected from light.[2][3][4]
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Reconstitute the reagent in anhydrous DMSO to create a stock solution.[1][3]
-
For optimal stability, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
-
Possible Cause B: Suboptimal Reaction Conditions
The efficiency of the inverse-electron-demand Diels-Alder (iEDDA) reaction is dependent on several factors, including the molar ratio of reactants, reaction time, and buffer composition.
-
Solution:
-
Molar Excess: Use a 1.5 to 5-fold molar excess of this compound relative to the TCO-modified molecule.[1][5] The optimal ratio may need to be determined empirically. For dilute protein solutions (≤ 2mg/mL), a higher molar excess (≥ 20-fold) might be necessary.[6][7]
-
Reaction Time: Incubate the reaction for 1-2 hours at room temperature.[5]
-
Reaction Buffer: The reaction is typically performed in aqueous buffers like PBS at a pH range of 6.0-9.0.[1] Ensure your buffer is free of primary amines (e.g., Tris) which can interfere with certain reactions, although the tetrazine-TCO ligation is generally very specific.[5][7]
-
Possible Cause C: Instability or Precipitation of the Target Molecule
The addition of DMSO, the solvent for the this compound stock solution, may cause precipitation of the target molecule, particularly proteins.[1]
-
Solution:
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low labeling efficiency.
Issue 2: High Background or Non-Specific Signal
High background can obscure your results in downstream applications.
Possible Cause A: Excess, Unreacted this compound
Insufficient removal of the labeling reagent after the reaction will lead to high background signals.[1]
-
Solution:
Possible Cause B: Non-Specific Binding of the Biotinylated Molecule
In some applications, the biotinylated molecule itself may bind non-specifically to surfaces or other molecules.
-
Solution:
-
Include appropriate blocking steps in your downstream assays (e.g., using bovine serum albumin or non-fat dry milk for Western blots or ELISAs).
-
Optimize washing steps by increasing the number or duration of washes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound labeling?
A1: this compound utilizes a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The methyltetrazine group on the biotin (B1667282) reagent reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group that has been incorporated into the target molecule.[1][2][8] This reaction is catalyst-free and forms a stable covalent bond under physiological conditions.[1][5]
Mechanism of this compound Labeling
Caption: The iEDDA reaction between this compound and a TCO-modified molecule.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, follow these steps:
-
Allow the vial of solid this compound to warm to room temperature before opening.[5]
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the solid to achieve the desired concentration, for example, 10 mM.[1]
-
Vortex briefly to ensure the reagent is fully dissolved.
Q3: What are the recommended storage conditions for this compound?
A3: The storage conditions are crucial for maintaining the reactivity of the reagent.
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 24 months (desiccated, protected from light)[4] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][2] |
| Stock Solution in DMSO | -80°C | Up to 6 months[1][2] |
Q4: Can I use a different solvent to reconstitute this compound?
A4: Anhydrous DMSO is the recommended solvent.[1] If your application is sensitive to DMSO, ensure the final concentration in your reaction is as low as possible (ideally <10%).[1] DMF can also be used.[3][9]
Q5: What molar excess of this compound should I use?
A5: A 1.5 to 5-fold molar excess of the biotin reagent over the TCO-modified molecule is a good starting point for most applications.[1][5] However, the optimal ratio can depend on the concentration of your target molecule and may require empirical optimization.
| Target Molecule Concentration | Recommended Molar Excess |
| 2-10 mg/mL | ≥ 12-fold[6][7] |
| ≤ 2 mg/mL | ≥ 20-fold[6][7] |
Experimental Protocols
General Protocol for Labeling a TCO-Modified Protein
This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.
1. Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound, solid
-
Anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
2. Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature.[5]
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, for 1 mg of this compound (MW ~675 g/mol ), add approximately 148 µL of DMSO.[1]
3. Labeling Reaction:
-
Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in PBS (pH 7.4).[1][5]
-
Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution.[1]
-
Mix gently and incubate for 1-2 hours at room temperature.[5]
4. Purification:
-
Following incubation, remove the excess, unreacted this compound by applying the reaction mixture to a desalting column that has been equilibrated with your desired storage buffer (e.g., PBS).[1]
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.
5. Storage:
-
The purified protein conjugate can be used immediately or stored under conditions optimal for the protein's stability (e.g., 4°C for short-term or -80°C for long-term storage).[5]
Experimental Workflow for Protein Labeling
Caption: A streamlined workflow for the biotinylation of a TCO-modified protein.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. vectorlabs.com [vectorlabs.com]
Biotin-PEG4-methyltetrazine storage and handling best practices.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Biotin-PEG4-methyltetrazine. Here you will find essential information on storage, handling, and best practices, alongside troubleshooting guides and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt? A: Upon receipt, solid this compound should be stored at -20°C, protected from light and moisture.[1] It is shipped at ambient temperature and is stable for several weeks during ordinary shipping.[2]
Q2: What is the recommended solvent for reconstituting this compound? A: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for reconstituting this compound to create a stock solution.[1][3] It is crucial to use a fresh, anhydrous grade of the solvent as the methyltetrazine moiety is sensitive to moisture.[1]
Q3: How should I store the reconstituted stock solution? A: Once reconstituted, the stock solution should be divided into single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials, protected from light, and kept desiccated. For optimal stability, store the aliquots at -80°C.[1]
Q4: What is the stability of the reconstituted stock solution? A: The stability of the stock solution is dependent on the storage temperature. When stored correctly, aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[4]
Q5: What is the mechanism of action for this compound in bioconjugation? A: this compound is a click chemistry reagent. Its methyltetrazine group reacts with a trans-cyclooctene (B1233481) (TCO) group in a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[4][5] This reaction is catalyst-free, forming a stable covalent bond, which makes it ideal for labeling biomolecules in complex biological systems.[3][6] The PEG4 spacer enhances solubility and reduces steric hindrance.[2][7]
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Shelf Life | Handling Recommendations |
| Solid | -20°C | Months to years | Store desiccated and protected from light.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[4] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Low or No Labeling of the TCO-Containing Molecule
-
Possible Cause A: Degraded this compound. The methyltetrazine group is sensitive to moisture, and improper storage or handling can lead to its inactivation through hydrolysis.[1]
-
Solution: Always use fresh, anhydrous DMSO to prepare stock solutions. Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation. Store stock solutions in small, single-use aliquots at -80°C.[1]
-
-
Possible Cause B: Suboptimal Molar Ratio of Reactants. An insufficient amount of this compound relative to the TCO-containing molecule can result in inefficient labeling.
-
Possible Cause C: Incorrect Reaction Buffer. While the tetrazine-TCO reaction is robust, extreme pH or the presence of interfering substances can affect the stability of the reactants.
-
Solution: The reaction is typically carried out in aqueous buffers like phosphate-buffered saline (PBS) within a pH range of 6.0-9.0.[1] Ensure that your buffer components are compatible with your target molecule.
-
Problem 2: High Background or Non-Specific Signal
-
Possible Cause A: Excess, Unreacted this compound. Failure to remove the excess biotinylation reagent after the labeling reaction can lead to high background signals in downstream applications.
-
Solution: After the incubation period, it is crucial to remove any unreacted this compound. This can be achieved using a desalting column or through dialysis.[1]
-
Problem 3: Precipitation of the Target Molecule During Labeling
-
Possible Cause A: Poor Solubility of this compound in Aqueous Buffer. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the reagent to precipitate.
-
Solution: Always prepare a concentrated stock solution in anhydrous DMSO first. Then, add this stock solution to your aqueous reaction buffer while vortexing. The final concentration of DMSO in the reaction should be kept as low as possible (typically below 10%) to maintain the stability of your target molecule.[1]
-
-
Possible Cause B: Instability of the Target Molecule. The introduction of an organic solvent like DMSO or other reaction components may cause your target molecule to precipitate.
-
Solution: Minimize the final concentration of DMSO in your reaction mixture. If your protein is particularly sensitive to DMSO, consider performing the reaction at a lower protein concentration.[1]
-
Experimental Protocols
Detailed Protocol: Biotinylation of a TCO-Modified Protein
This protocol provides a general guideline for the biotinylation of a protein that has been previously functionalized with a TCO group.
1. Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column for purification
2. Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for 1 mg of the reagent (MW ~675 g/mol ), add approximately 148 µL of DMSO.[1]
3. Labeling Reaction:
-
Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature.[3]
4. Purification:
-
Following incubation, remove the excess, unreacted this compound by applying the reaction mixture to a desalting column that has been equilibrated with your desired storage buffer (e.g., PBS).
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.[1]
-
The purified protein conjugate is now ready for downstream applications or for storage under conditions that are optimal for the protein's stability.
Visualizations
Caption: A streamlined workflow for the biotinylation of a TCO-modified protein.
Caption: A decision tree for troubleshooting low labeling efficiency.
References
impact of buffer conditions on Biotin-PEG4-methyltetrazine reactivity.
Welcome to the technical support center for Biotin-PEG4-methyltetrazine (Biotin-PEG4-MeTz). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound?
A1: this compound reacts with a trans-cyclooctene (B1233481) (TCO) group via a bioorthogonal reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is highly efficient and selective, forming a stable covalent bond without the need for a copper catalyst.[2][3][4] The reaction is characterized by its exceptionally fast kinetics.[1][4]
Q2: How should I store and handle this compound?
A2: Biotin-PEG4-MeTz should be stored in solid form at -20°C or -80°C, protected from light and moisture.[2][5] Before use, allow the vial to warm to room temperature to prevent condensation.[2]
Q3: What is the best solvent to reconstitute this compound?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting Biotin-PEG4-MeTz to create a stock solution.[2][3] It is crucial to use a fresh, anhydrous grade of DMSO as the reagent is sensitive to moisture.[2]
Q4: How should I store the reconstituted stock solution?
A4: Once reconstituted in anhydrous DMSO, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored under desiccated conditions.[2] For optimal stability, store the aliquots at -80°C.[2]
Q5: What is the stability of the reconstituted stock solution?
A5: The stability of the stock solution is dependent on the storage temperature. When stored properly, aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[2][6]
Troubleshooting Guides
Problem 1: Low or No Labeling of the TCO-Containing Molecule
| Possible Cause | Recommended Solution |
| Degraded Biotin-PEG4-MeTz | The methyltetrazine moiety is sensitive to moisture, and improper storage or handling can lead to hydrolysis and inactivation.[2] Ensure the reagent has been stored correctly at -20°C or -80°C, protected from light and moisture.[2][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare fresh stock solutions in anhydrous DMSO.[2] |
| Incorrect Reaction Buffer | While the tetrazine-TCO ligation is robust, extreme pH or the presence of certain interfering substances can affect the stability of the reactants. The reaction is typically performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH range of 6.0-9.0.[2] Ensure your buffer components are compatible with your target molecule and do not contain substances that might degrade the tetrazine or TCO.[2] Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols.[5] |
| Suboptimal Reagent Concentration | The concentration of Biotin-PEG4-MeTz may be too low for efficient labeling. The optimal molar excess of the biotinylation reagent to the TCO-containing molecule may need to be determined empirically, but a 1.5 to 5-fold molar excess is a good starting point for protein labeling.[1][2] |
| Precipitation of Reagent | Biotin-PEG4-MeTz has limited solubility in aqueous buffers. Always prepare a concentrated stock solution in anhydrous DMSO first and then add it to your aqueous reaction buffer.[2] The final concentration of DMSO in the reaction should typically be kept below 10% to maintain the stability of the target molecule, such as a protein.[2] |
Problem 2: High Background or Non-Specific Signal
| Possible Cause | Recommended Solution |
| Excess, Unreacted Biotin-PEG4-MeTz | Insufficient removal of the biotinylation reagent after the labeling reaction can lead to a high background signal in downstream applications. After the reaction, remove excess, unreacted Biotin-PEG4-MeTz using a desalting spin column or dialysis.[1] |
| Non-specific Binding of the Reagent | The PEG4 linker is designed to reduce non-specific binding, but at high concentrations, some non-specific interactions may still occur. Optimize the concentration of Biotin-PEG4-MeTz to the lowest effective level. Include appropriate washing steps after the labeling reaction to remove non-specifically bound reagent.[1] |
| Reaction with Cellular Components | In cell-based assays, tetrazines can exhibit some level of non-specific reactivity with cellular proteins, particularly those with accessible thiol and amine groups.[5] Consider using a tetrazine derivative with lower non-specific proteome reactivity if available. Optimize the concentration of Biotin-PEG4-MeTz to the lowest effective level.[5] |
Data on Buffer Conditions and Reagent Stability
The reactivity of this compound is influenced by the buffer conditions and the stability of the reagent over time.
Table 1: Impact of Buffer pH on Tetrazine-TCO Ligation
| pH Range | Recommendation | Rationale |
| 6.0 - 9.0 | Optimal | The inverse-electron-demand Diels-Alder reaction proceeds efficiently within this pH range.[2][7] |
| < 6.0 | Use with Caution | While the reaction may still proceed, the stability of some tetrazine derivatives can be reduced at acidic pH. |
| > 9.0 | Use with Caution | High pH can lead to hydrolysis of the NHS ester if that functionality is present for conjugation and may affect the stability of the target molecule.[8][9][10] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid | -20°C or -80°C | Long-term |
| Reconstituted Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month[2][6] |
| Reconstituted Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months[2][6] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)[2]
-
This compound, solid
-
Anhydrous DMSO[2]
-
Desalting spin column or dialysis cassette[1]
Procedure:
-
Prepare Biotin-PEG4-MeTz Stock Solution:
-
Prepare Protein Sample:
-
Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]
-
-
Labeling Reaction:
-
Purification:
-
Remove the excess, unreacted Biotin-PEG4-MeTz from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Labeling of Cell Surface Glycans
This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with a TCO-modified sugar.
Materials:
-
Cells with TCO-modified surface glycans
-
Phosphate-buffered saline (PBS)
-
This compound
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[1]
-
-
Biotinylation Reaction:
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4-MeTz.[1]
-
-
Detection:
Visual Guides
Caption: A generalized workflow for biotinylating a TCO-modified biomolecule.
Caption: A logical flow for troubleshooting low labeling efficiency.
Caption: The reaction pathway of this compound with a TCO-modified biomolecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: In Vivo Click Chemistry with Tetrazine Reagents
Welcome to the technical support center for in vivo click chemistry applications utilizing tetrazine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and key quantitative data.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with tetrazine reagents, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or no signal from the click reaction in vivo. | 1. Poor Stability of Tetrazine: Highly reactive tetrazines can degrade under physiological conditions before reaching the target.[1][2][3] 2. Rapid Clearance of Tetrazine: The tetrazine reagent may be cleared from circulation too quickly to allow for efficient reaction with the dienophile.[4][5][6] 3. Instability of Dienophile (e.g., TCO): The trans-cyclooctene (B1233481) (TCO) partner can isomerize to the less reactive cis-isomer in the presence of thiols or copper-containing proteins.[6][7] 4. Low Reactivity of Tetrazine/Dienophile Pair: The chosen reaction pair may have inherently slow kinetics.[8][9][10] | 1. Select a More Stable Tetrazine: Consider tetrazines with substituents that balance reactivity and stability, such as methyl-tetrazines or novel scaffolds like triazolyl-tetrazines.[11][12] Vinyl ether-substituted tetrazines have also been shown to have high stability.[1][2] 2. Optimize Pharmacokinetics: Modify the tetrazine to slow its clearance. This can be achieved by conjugation to larger molecules like dextran (B179266) or polyethylene (B3416737) glycol (PEG).[5] Adjusting lipophilicity can also alter biodistribution and clearance rates.[13][14][15] 3. Use a More Stable Dienophile: Consider using a dioxolane-fused TCO (d-TCO) which exhibits enhanced stability against isomerization.[7] 4. Choose a Faster Reaction Pair: Refer to kinetic data to select a tetrazine and dienophile with a high second-order rate constant.[14][16] |
| High background signal or off-target labeling. | 1. Nonspecific Proteome Reactivity: Tetrazines can react with endogenous nucleophiles, such as lysine (B10760008) and cysteine residues on proteins, leading to nonspecific labeling.[17] 2. Suboptimal Pharmacokinetics: Slow clearance of a labeled tetrazine can contribute to high background signal throughout the organism.[18][19] 3. Lipophilicity: Highly lipophilic tetrazines may exhibit nonspecific binding to tissues.[13][14] | 1. Select a Tetrazine with Low Proteome Reactivity: The structure of the tetrazine influences its reactivity with proteins. Tetrazines with moderate steric hindrance have been shown to be more specific.[17] SiR-Tz20 is an example of a tetrazine derivative with minimal proteome reactivity.[17] 2. Use a Clearing Agent: In pre-targeting applications, a clearing agent can be administered to remove unbound dienophile-modified antibodies from circulation before injecting the tetrazine probe.[20] 3. Optimize Lipophilicity: Choose or modify tetrazine probes to have low logD7.4 values (below -3) for better in vivo performance and lower background.[13][14][15] |
| Inconsistent or non-reproducible results. | 1. Instability of Stock Solutions: Tetrazine reagents, especially those with NHS esters for labeling, can be sensitive to hydrolysis.[21] 2. Variable Reagent Purity: Impurities in the tetrazine or dienophile preparations can affect reaction efficiency. 3. Biological Variability: Differences between individual animals (e.g., metabolism, circulation) can impact results. | 1. Proper Reagent Handling: Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. Allow vials to equilibrate to room temperature before opening to prevent condensation.[21] 2. Ensure Reagent Quality: Use highly purified reagents and verify their integrity before in vivo administration. 3. Standardize Protocols and Increase Sample Size: Maintain consistent experimental conditions (e.g., injection route, timing) and use a sufficient number of animals to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge when choosing a tetrazine reagent for in vivo studies?
The primary challenge is balancing reactivity with stability.[1][2] Highly reactive tetrazines, which are desirable for fast kinetics at low concentrations, are often less stable under physiological conditions (pH 7.4, 37°C).[1][3][9] They can be prone to degradation or reaction with endogenous nucleophiles, reducing their availability for the intended click reaction.[9][17] The ideal tetrazine possesses a high reaction rate constant while maintaining stability long enough to distribute and react with its target in vivo.[11][12]
Q2: How do I choose the best dienophile to pair with my tetrazine?
trans-Cyclooctenes (TCOs) are the most commonly used dienophiles due to their high reactivity with tetrazines.[10] For even faster kinetics, strained TCO derivatives, such as bicyclo[6.1.0]non-4-ene, can be used.[16] However, the stability of the dienophile is also critical. Standard TCOs can isomerize to their less reactive cis-form in vivo.[6][7] For applications requiring high stability, consider more robust dienophiles like d-TCO.[7] The choice may also depend on the steric accessibility of the target site; smaller dienophiles like methylcyclopropene could be advantageous in certain contexts.[8]
Q3: What are the key pharmacokinetic parameters to consider for a tetrazine probe?
The two most critical parameters are the clearance rate (kclearance) and the reaction rate (kreaction).[4][5] For efficient in vivo ligation, the reaction rate should be significantly faster than the clearance rate.[5] If the tetrazine is cleared too rapidly, it will not have sufficient time to accumulate at the target site and react. Conversely, very slow clearance can lead to high background signals.[18][19] Lipophilicity (logD) also plays a crucial role, with lower logD values (more hydrophilic) generally leading to better in vivo performance in pretargeting studies.[13][14]
Q4: Can tetrazines react with biological molecules other than the intended dienophile?
Yes, some tetrazine derivatives can exhibit off-target reactivity.[17] Studies have shown that tetrazines can react with nucleophilic residues on proteins, particularly lysine and cysteine.[17] This nonspecific reactivity is structure-dependent and can be minimized by selecting tetrazines with appropriate steric and electronic properties.[17] It is a critical factor for achieving high selectivity and low background in imaging and labeling experiments.[17]
Q5: What is "pretargeted" imaging and why is it used with tetrazine click chemistry?
Pretargeted imaging is a two-step strategy used to improve target-to-background ratios in molecular imaging.[20][22] First, a biomolecule (like an antibody) modified with a dienophile (e.g., TCO) is administered. This targeting agent is allowed to accumulate at the desired site (e.g., a tumor) while the excess unbound agent clears from circulation.[22] In the second step, a small, rapidly clearing tetrazine probe carrying an imaging agent (e.g., a radionuclide or fluorophore) is injected.[20][22] The tetrazine then undergoes a rapid click reaction with the pre-localized dienophile. This approach is advantageous because it combines the high specificity of antibodies with the favorable pharmacokinetics of small molecule probes, reducing the radiation dose to non-target tissues.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for various tetrazine derivatives to aid in the selection of reagents for your experiments.
Table 1: Reaction Kinetics of Tetrazine Derivatives with Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | 9:1 MeOH/water |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 | Water, 25°C |
| Methyl-substituted 2-pyridyl-Tz (Me2Pyr) | TCO-PEG₄ | ~6,000 | DPBS, 37°C |
| Methyl-substituted 4-pyridyl-Tz (Me4Pyr) | TCO-PEG₄ | ~1,500 | DPBS, 37°C |
| DHP-substituted Tz (MeDHP) | TCO-PEG₄ | ~1,500 | DPBS, 37°C |
| Bis(2-pyridyl)Tz (2Pyr₂) | TCO-PEG₄ | 69,400 | DPBS, 37°C |
| DHP₂ | TCO-PEG₄ | ~11,000 | DPBS, 37°C |
| Triazolyl-tetrazine (3b) | axial-TCO | 10,332 | PBS, 37°C |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | >10,000 | PBS, 37°C |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | ~1,000 | PBS, 37°C |
| Methyl-tetrazine (Me-Tz) | axial-TCO | ~1,500 | PBS, 37°C |
Data compiled from multiple sources.[1][2][11][12][16] Note that reaction conditions significantly impact rate constants.
Table 2: Stability of Tetrazine Derivatives under Physiological Conditions
| Tetrazine Derivative | Conditions | Stability (Remaining after time) |
| Pyridyl-substituted Tz (e.g., Me2Pyr, Me4Pyr) | Full cell growth medium, 37°C | < 15% after 24h |
| DHP-substituted Tz (e.g., MeDHP, DHP₂) | Full cell growth medium, 37°C | > 90% after 24h |
| Bis(2-pyridyl)Tz (2Pyr₂) | Full cell growth medium, 37°C | < 1% after 24h |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | > 92% after 12h; > 63% after 48h |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | > 92% after 12h; > 63% after 48h |
Data compiled from multiple sources.[1][2][11][12] Stability is highly dependent on the specific structure and media components.
Experimental Protocols
Protocol 1: General Workflow for In Vivo Pretargeted Imaging
This protocol outlines the key steps for a typical pretargeted imaging experiment in a tumor-bearing mouse model.
-
Preparation of Reagents:
-
Conjugate the dienophile (e.g., TCO-NHS ester) to the targeting molecule (e.g., monoclonal antibody) according to established bioconjugation protocols. Purify the conjugate to remove excess, unreacted dienophile.
-
Prepare the tetrazine imaging probe. This may involve radiolabeling (e.g., with ¹⁸F or ⁶⁸Ga) or conjugation to a fluorophore.[18][22] Purify the final probe.
-
-
Administration of Targeting Agent:
-
Inject the dienophile-modified antibody intravenously (i.v.) into the tumor-bearing animal.
-
Allow the antibody to circulate and accumulate at the tumor site. This "pre-targeting" period is typically 24-72 hours, allowing for clearance of unbound antibody from the bloodstream.[22]
-
-
Administration of Tetrazine Probe:
-
After the clearance period, inject the purified tetrazine imaging probe (i.v.).
-
-
Imaging:
-
Perform imaging at various time points post-injection of the tetrazine probe (e.g., 1, 3, 6 hours). The optimal imaging window will depend on the clearance rate of the probe and the kinetics of the click reaction.[5][22] For PET or SPECT imaging, acquire images and analyze tracer uptake in the tumor versus background tissues.[19][22]
-
Protocol 2: Method for Assessing Tetrazine Stability in Serum
-
Preparation:
-
Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO).
-
Obtain fresh serum (e.g., fetal bovine serum or mouse serum).
-
-
Incubation:
-
Dilute the tetrazine stock solution into the serum to a final concentration suitable for detection (e.g., 10-100 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
Quantification:
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining intact tetrazine.
-
Calculate the half-life of the tetrazine in serum by plotting the concentration of the remaining tetrazine versus time.
-
Visualizations
Caption: Workflow for in vivo pretargeted imaging.
Caption: Decision tree for troubleshooting low signal.
Caption: Mechanism of tetrazine-TCO ligation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-PEG4-methyltetrazine Conjugates
Welcome to the technical support center for Biotin-PEG4-methyltetrazine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these reagents and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for reconstituting solid this compound to create a concentrated stock solution.[1] The solubility in DMSO is high, with reports of up to 50-250 mg/mL.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO as the methyltetrazine moiety is sensitive to moisture, which can lead to hydrolysis and inactivation.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
Attempting to dissolve this compound directly in aqueous buffers, especially at high concentrations, is not recommended as it can lead to precipitation.[1] While the PEG4 spacer enhances hydrophilicity, the overall molecule may have limited solubility in purely aqueous media.[3][4][5][6][7][8]
Q3: How should I prepare my final working solution in an aqueous buffer for a reaction?
The best practice is to first prepare a concentrated stock solution in anhydrous DMSO.[1] This stock solution can then be added dropwise or in small aliquots to your aqueous reaction buffer (e.g., PBS) with gentle mixing to reach the desired final concentration.[1]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous reaction mixture?
To maintain the stability and function of biomolecules like proteins, the final concentration of DMSO in the aqueous reaction should be kept as low as possible, typically below 10%.[1] If your biomolecule is particularly sensitive to organic solvents, you may need to further optimize this concentration.
Q5: How should I store this compound?
The solid reagent should be stored at -20°C, protected from light and moisture.[5][9] Once reconstituted in anhydrous DMSO, the stock solution should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture exposure.[1][2] Properly stored stock solutions can be stable for up to a month at -20°C or up to six months at -80°C.[2]
Troubleshooting Guide
Issue 1: Precipitate formation upon addition of this compound to an aqueous buffer.
-
Possible Cause A: Low Solubility. The concentration of the this compound conjugate in the aqueous buffer may be too high, exceeding its solubility limit.
-
Solution: Prepare a more dilute solution. If a higher concentration is necessary, consider alternative formulation strategies.
-
-
Possible Cause B: Improper Dissolution Technique. Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.
-
Solution: Add the DMSO stock solution slowly to the aqueous buffer while gently vortexing or stirring.
-
-
Possible Cause C: Buffer Incompatibility. Certain buffer components or extreme pH values could potentially reduce the solubility of the conjugate.
-
Solution: The tetrazine-TCO reaction is generally robust in a pH range of 6.0-9.0.[1] Ensure your buffer components are compatible. If issues persist, consider buffer exchange into a standard buffer like PBS.
-
Issue 2: Low or no labeling of the target molecule.
-
Possible Cause A: Degraded this compound. The methyltetrazine group is moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation of the reagent.
-
Possible Cause B: Incorrect Reaction Buffer. Extreme pH or the presence of interfering substances could affect the stability of the reactants.
-
Solution: Use a buffer in the pH range of 6.0-9.0, such as PBS.[1] Ensure the buffer does not contain substances that could degrade the tetrazine or the TCO group on your target molecule.
-
Quantitative Data Summary
The following tables provide a summary of solubility and storage information for this compound.
Table 1: Solubility Data
| Solvent | Reported Solubility | Notes |
| Anhydrous DMSO | Up to 250 mg/mL[1] | Recommended for primary stock solution. |
| Anhydrous DMSO | 50 mg/mL (84.79 mM)[2] | Ultrasonic assistance may be needed. |
| Aqueous Buffers | Limited | Direct dissolution at high concentrations may lead to precipitation.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Keep sealed and protected from moisture and light.[5][9] |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month[2] | Store in single-use aliquots.[1][2] |
| Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months[1][2] | Optimal for long-term stability.[1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Using this compound
This protocol provides a general guideline for preparing a working solution of this compound for labeling a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
TCO-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the solid to create a concentrated stock solution (e.g., 10 mM). Mix well by vortexing until fully dissolved.
-
Prepare Reaction Mixture: In a separate tube, prepare your TCO-modified biomolecule at the desired concentration in the reaction buffer.
-
Add this compound: Add the calculated amount of the this compound DMSO stock solution to the biomolecule solution. It is recommended to add the stock solution dropwise while gently mixing. Ensure the final DMSO concentration is below 10%.
-
Incubate: Incubate the reaction at room temperature or 4°C for the desired amount of time (typically 1-2 hours).
-
Purification: After incubation, remove the excess, unreacted this compound using a desalting column or dialysis.[1]
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: General experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. conju-probe.com [conju-probe.com]
- 9. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Biotinyation with PEGylated Reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing steric hindrance and troubleshooting common issues encountered when using PEGylated biotin (B1667282) reagents for labeling proteins and other macromolecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-avidin binding?
A1: Biotin binds to a pocket located approximately 9 Å below the surface of the avidin (B1170675) or streptavidin protein.[1][2] Steric hindrance occurs when bulky molecules or parts of the labeled protein block the biotin from accessing this binding pocket, leading to reduced binding efficiency and lower detection sensitivity.[2][3]
Q2: How do PEGylated biotin reagents help minimize steric hindrance?
A2: PEGylated biotin reagents incorporate a flexible polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and the reactive group that attaches to the target molecule.[4][5] This long, flexible spacer arm physically separates the biotin from the surface of the labeled molecule, allowing it to more easily access the binding site on avidin or streptavidin.[5][6]
Q3: What are the other advantages of using PEGylated biotin reagents?
A3: Beyond minimizing steric hindrance, the hydrophilic nature of the PEG spacer arm offers several benefits:
-
Increased Water Solubility: PEGylation imparts water solubility to the labeled molecule, which is particularly useful for proteins that are prone to aggregation.[4][7][]
-
Reduced Aggregation: By increasing the solubility of the labeled protein, PEGylation helps to prevent aggregation, especially during storage.[7][9]
-
Improved Biocompatibility: PEGylation can reduce the immunogenicity of the labeled molecule.[]
Q4: How do I choose the right PEG chain length for my experiment?
A4: The optimal PEG chain length depends on the specific application and the molecules involved.
-
Short PEG Chains (2-6 units): These are suitable for applications where the biotin needs to be in close proximity to the target molecule.[11]
-
Long PEG Chains (12-24 units): Longer chains provide greater flexibility and are more effective at reducing steric hindrance, making them ideal for applications requiring significant separation between the biotin and the target molecule.[11] It's important to note that excessively long spacer arms could potentially lead to multiple avidins being blocked by biotins on a single protein, so optimization may be required.[12]
Q5: What are the different reactive groups available for PEGylated biotin reagents?
A5: PEGylated biotin reagents are available with various reactive groups to target specific functional groups on macromolecules:[][13]
-
NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine (B10760008) residues) and are commonly used for labeling proteins and peptides.[11][14]
-
Maleimides: React with sulfhydryl groups (e.g., cysteine residues).[][11]
-
Hydrazides: React with aldehydes or ketones, often generated by oxidizing carbohydrate groups on glycoproteins.[][15]
-
Azides or DBCO (Dibenzocyclooctyne): Used for "click chemistry," a highly specific and efficient conjugation method.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biotinylation | Incorrect buffer composition: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer can compete with the target molecule for the NHS ester.[16][17] | Dialyze or use a desalting column to exchange the sample into an amine-free buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[17] |
| Hydrolyzed biotin reagent: The NHS ester moiety is moisture-sensitive and can hydrolyze, rendering it inactive.[16][17] | Equilibrate the reagent to room temperature before opening to prevent condensation. Dissolve the reagent immediately before use and do not prepare stock solutions for long-term storage.[17] | |
| Low protein concentration: Dilute protein solutions may require a higher molar excess of the biotin reagent to achieve sufficient labeling.[16][17] | Increase the protein concentration to >2.0 mg/ml if possible.[16] Adjust the molar ratio of the biotin reagent to the protein.[17] | |
| Protein precipitation/aggregation after labeling | Over-biotinylation: Excessive labeling of surface lysines can alter the protein's isoelectric point and increase hydrophobicity, leading to aggregation.[18] | Reduce the molar excess of the biotinylation reagent, or decrease the reaction time or temperature.[19][20] After the reaction, adding a quenching buffer like 1M Tris can sometimes help resuspend the protein.[16] |
| Hydrophobic nature of non-PEGylated biotin: Biotin itself is hydrophobic.[18] | Use a PEGylated biotin reagent to increase the solubility of the labeled protein.[9][15] | |
| High background/non-specific binding in downstream applications (e.g., ELISA, Western Blot) | Incomplete removal of excess biotin: Unreacted biotin can bind to streptavidin-HRP, leading to high background. | Use a desalting column or perform extensive dialysis after the labeling reaction to remove all non-reacted biotin.[21] |
| Insufficient blocking: Inadequate blocking of non-specific binding sites on a membrane or plate.[22] | Use an appropriate blocking agent, such as 5% BSA. Note that milk contains biotin and should be avoided as a blocking agent when using streptavidin-based detection.[22] | |
| Non-specific binding of proteins to beads: In pull-down assays, proteins can non-specifically bind to the streptavidin beads.[23] | Pre-clear the lysate by incubating it with beads that do not have streptavidin before performing the specific enrichment.[23] | |
| Inconsistent results between batches | Variability in the labeling reaction: Incomplete reactions or slight differences in reaction conditions can lead to batch-to-batch variation.[21] | Ensure consistent reaction times and temperatures. Consider increasing the reaction time to ensure completion.[21] Quantify the degree of biotinylation for each batch to ensure consistency.[24] |
| Presence of interfering substances: Contaminants in the protein preparation, such as sodium azide (B81097) or carrier proteins (e.g., BSA), can interfere with the labeling reaction.[16] | Purify the antibody or protein to remove any interfering substances before biotinylation.[16] |
Quantitative Data Summary
Table 1: Spacer Arm Lengths of Various Biotinylation Reagents
| Reagent Name | Spacer Arm Length (Å) | Reference |
| NHS-Biotin | 13.5 | [3] |
| Biotin-PEG4-NHS Ester | 29 | [6] |
| Sulfo-NHS-LC-Biotin | 22.4 | [3] |
| NHS-LC-LC-Biotin | 30.5 | [3] |
| Maleimide-PEG11-Biotin | - | [15] |
Note: The exact length of Maleimide-PEG11-Biotin was not specified in the provided search results, but it is described as a "long" spacer arm.
Experimental Protocols
General Protocol for Biotinylation of an Antibody with an NHS-Ester PEGylated Reagent
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEGylated Biotin NHS-Ester Reagent (e.g., Biotin-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 100mM glycine)[17][19]
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Antibody:
-
Prepare the Biotin Reagent:
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess (a 20-fold molar excess is a common starting point for antibodies).[17]
-
Add the calculated volume of the biotin reagent to the antibody solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.[17]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[17]
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction.[16] Incubate for 15-30 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Quantify Biotin Incorporation (Optional but Recommended):
-
Storage:
-
Store the biotinylated antibody under conditions that are optimal for the unlabeled antibody. PEGylated antibodies may exhibit reduced aggregation during storage.[9]
-
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. vectorlabs.com [vectorlabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. goldbio.com [goldbio.com]
- 7. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 11. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 24. vectorlabs.com [vectorlabs.com]
Technical Support Center: Biotin-PEG4-Methyltetrazine and TCO Click Chemistry
Welcome to the technical support center for the reaction kinetics of Biotin-PEG4-methyltetrazine with various trans-cyclooctene (B1233481) (TCO) groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the inverse electron-demand Diels-Alder (IEDDA) click chemistry reaction between this compound and TCO-functionalized molecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of TCO-NHS ester: TCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive for labeling primary amines. | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1][2]- Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][3] |
| Suboptimal pH for labeling: The reaction of NHS esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[1] | |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester. | - Ensure your reaction buffer is free of primary amines.[1][3] | |
| Degradation of tetrazine: Some tetrazine derivatives can be unstable in aqueous solutions, especially in the presence of thiols. | - Use freshly prepared solutions of this compound.- If working with biological samples containing thiols, consider using more stable tetrazine derivatives if possible. | |
| Slow Reaction Rate | Suboptimal reaction conditions: Temperature and reactant concentrations can significantly impact the reaction rate. | - While the reaction proceeds well at room temperature, gentle heating to 37°C can increase the rate.[4]- Increase the concentration of one of the reactants. A 1.5 to 5-fold molar excess of the this compound is often recommended.[5] |
| Steric hindrance: Bulky groups near the TCO or tetrazine moiety can sterically hinder the reaction. | - If designing a custom molecule, consider incorporating a longer linker to distance the reactive moieties from bulky substituents. | |
| Non-specific Binding or High Background | Proteome reactivity of tetrazine: Some tetrazine derivatives can react non-specifically with proteins.[6] | - Ensure thorough washing steps to remove unbound biotinylated reagents.- Include appropriate blocking steps in your protocol, especially for applications like cell imaging. |
| Excess biotinylated reagent: Insufficient removal of unreacted this compound can lead to high background signals. | - Use size-exclusion chromatography, dialysis, or spin desalting columns to effectively remove excess reagents after the reaction.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound reaction with TCO?
A1: The reaction is a bioorthogonal ligation that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][7] In this reaction, the electron-deficient tetrazine ring reacts with the strained, electron-rich trans-cyclooctene (TCO). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[1][7] This reaction is notable for its extremely fast kinetics and the fact that it does not require a catalyst.[1]
Q2: What factors influence the kinetics of the tetrazine-TCO reaction?
A2: The reaction kinetics are primarily influenced by the electronic properties of the reactants.[1][7] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO will generally accelerate the reaction rate.[1][7] The strain of the TCO ring is also a major factor; more strained TCOs react faster.[7]
Q3: How can I monitor the progress of my reaction?
A3: The reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the visible range (typically between 510 and 550 nm).[8] For labeled biomolecules, techniques like SDS-PAGE with streptavidin blotting, mass spectrometry, or UV-Vis spectroscopy to detect the incorporated label can be used to confirm the final product.[4]
Q4: What are the recommended storage conditions for this compound and TCO derivatives?
A4: Both this compound and TCO derivatives should be stored at -20°C, protected from light and moisture.[5] It is crucial to allow the vials to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation of the reagents.[1][5]
Quantitative Data on Reaction Kinetics
The rate of the IEDDA reaction is quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction. The reaction between methyltetrazine and TCO is exceptionally fast, with rate constants reported to be in the range of 800 to over 10^6 M⁻¹s⁻¹.[5][9] The specific rate constant will vary depending on the substituents on both the tetrazine and the TCO, as well as the reaction conditions.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[4] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water[4][10] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[4] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[4][11] |
| MeEVE (vinyl ether-Tz) | TCO-PEG4 | 2750 | DPBS, 37°C[12] |
| MeDHP (cyclic vinyl ether-Tz) | TCO-PEG4 | 1820 | DPBS, 37°C[12] |
Note: This table provides a selection of reported rate constants to illustrate the range of reactivities. The exact rate for this compound will depend on the specific TCO isomer and reaction conditions used.
Experimental Protocols
General Protocol for Labeling a TCO-Functionalized Protein with this compound
This protocol outlines a general procedure for the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[5]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like DMSO to a concentration of 10 mM.[4]
-
Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[5] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[4] Alternatively, the reaction can be performed at 4°C for 30-120 minutes or at 37°C for 5-30 minutes.[4] Protect the reaction from light if using fluorescently tagged reagents.
-
Purification: Remove unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.[3][4]
-
Confirmation of Labeling: Confirm successful biotinylation via methods such as a streptavidin-HRP dot blot, SDS-PAGE analysis (which may show a slight shift in molecular weight), or mass spectrometry.[4]
Protocol for Kinetic Analysis using Stopped-Flow Spectrophotometry
This method is used to determine the second-order rate constant of the tetrazine-TCO reaction.
Materials:
-
This compound
-
TCO-derivative
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and the TCO derivative in DMSO.[13]
-
Working Solution Preparation: Dilute the stock solutions in the reaction buffer to the desired final concentrations. A pseudo-first-order condition is typically used, with the TCO derivative in at least 10-fold excess.[14]
-
Spectrophotometer Setup: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Equilibrate the system to the desired temperature (e.g., 37°C).[13]
-
Data Acquisition: Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax (around 520-530 nm) over time.[13][14]
-
Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculation of Second-Order Rate Constant (k₂): Plot the k_obs values against the corresponding concentrations of the TCO derivative. The slope of the resulting linear fit will be the second-order rate constant (k₂).
Visualizations
Caption: Reaction mechanism of this compound with a TCO group.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Copper-Free Click Chemistry Reagents
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation strategy is paramount for the success of their experiments. Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in living systems without the cytotoxicity associated with copper catalysts. This guide provides an objective comparison of the performance of common copper-free click chemistry reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific research applications.
Two primary classes of copper-free click chemistry reactions dominate the field: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. The choice between these reactions, and the specific reagents within each class, depends on a balance of factors including reaction kinetics, stability, hydrophilicity, and the steric and electronic properties of the biomolecule of interest.
Performance Comparison of Copper-Free Click Chemistry Reagents
The efficiency of a click chemistry reaction is often evaluated by its second-order rate constant (k₂), which reflects how quickly the reaction proceeds at given concentrations of the reactants. Stability in biological media and potential for side reactions are also critical considerations.
Quantitative Data Summary
The following table summarizes the second-order rate constants for commonly used copper-free click chemistry reagents. It is important to note that reaction rates can be influenced by the specific azide (B81097) or dienophile used, as well as the solvent and temperature.[1]
| Reaction Type | Reagent 1 (and common abbreviations) | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | Dibenzocyclooctyne (DBCO, ADIBO) | Benzyl Azide | ~0.1 - 1.0 | High reactivity, good stability, but can be hydrophobic.[2] |
| Bicyclononyne (BCN) | Benzyl Azide | ~0.01 - 0.1 | More hydrophilic and smaller than DBCO, but generally slower kinetics.[2] | |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~0.1 | High reactivity due to fluorine substitution.[3] | |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | Up to 10⁶ | Extremely fast kinetics, ideal for rapid labeling at low concentrations.[4] |
| Bicyclononyne (BCN) | Tetrazine | ~10 - 125 | Can participate in IEDDA reactions with good kinetics.[1] | |
| Norbornene | Tetrazine | ~1 - 10 | More stable than TCO, but with slower reaction rates.[4] |
Note: The reported rate constants are approximate and can vary based on the specific structures of the reactants and the reaction conditions.
Reaction Mechanisms and Experimental Workflow
To understand the fundamental differences between these reagents, it is essential to visualize their reaction mechanisms and a typical workflow for their comparison.
Signaling Pathways
Caption: Reaction mechanisms for SPAAC and IEDDA.
Experimental Workflow for Comparison
References
The Unrivaled Advantage: Biotin-PEG4-methyltetrazine for Superior Bioconjugation over Azide-Alkyne Click Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of chemical ligation strategy is paramount. While traditional azide-alkyne click chemistry has been a cornerstone of the field, the emergence of Biotin-PEG4-methyltetrazine, which utilizes inverse-electron-demand Diels-Alder (IEDDA) chemistry, presents a compelling alternative with significant advantages in speed, biocompatibility, and efficiency, particularly for in vivo and cellular applications.
This guide provides an objective comparison of this compound-based ligation against both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The most significant advantage of the tetrazine-TCO ligation employed by this compound is its exceptional reaction speed.[1][2] This catalyst-free reaction stands out for its remarkable performance, providing a powerful tool for attaching biotin (B1667282) to biomolecules.[1] In contrast, the well-established CuAAC, while effective, is hindered by the inherent cytotoxicity of its copper catalyst, a major concern for live-cell imaging and in vivo studies.[1][3] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, but often at the cost of significantly slower reaction kinetics.[3][4]
| Feature | This compound (Tetrazine-TCO Ligation) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[4][5] | 10 - 10⁴[2][4] | ~1-10³[2][4] |
| Biocompatibility | Excellent (Copper-free)[2][6] | Limited in vivo due to copper cytotoxicity[2][3] | Excellent (Copper-free)[2] |
| Reaction Conditions | Aqueous media, room temperature, physiological pH[5] | Requires copper(I) catalyst, often with reducing agents and ligands[2] | Aqueous media, room temperature, physiological pH[] |
| Reaction Speed | Extremely fast, often complete within minutes[8][9] | Moderate to fast, but requires catalyst optimization[4] | Slow to moderate, can require long incubation times[4] |
| Byproducts | Nitrogen gas (N₂)[10] | None, but residual copper can be problematic[3] | None |
The Chemical Advantage: A Tale of Two Reactions
The fundamental differences in the reaction mechanisms of tetrazine ligation and azide-alkyne cycloaddition underpin the performance advantages of this compound.
This compound reacts with a trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[11][12] This reaction is characterized by its extremely fast kinetics and the release of nitrogen gas as the only byproduct.[6][10] In contrast, CuAAC requires a copper(I) catalyst to unite an azide (B81097) and a terminal alkyne, while SPAAC relies on the ring strain of a cyclooctyne (B158145) to react with an azide without a catalyst.[3][] The synthetic complexity of many reactive cyclooctyne-containing reagents can be a major limitation to their use in SPAAC bioconjugations.[3]
Experimental Workflow: A Practical Comparison
To illustrate the practical advantages of this compound, consider a typical protein labeling experiment.
The workflow highlights the significantly shorter incubation times required for tetrazine ligation. Furthermore, the absence of a copper catalyst simplifies the purification process for both tetrazine ligation and SPAAC, as there is no need for metal chelation steps to remove cytotoxic copper, which is a critical consideration for downstream cellular or in vivo experiments.[3]
Detailed Experimental Protocols
The following protocols provide a framework for comparing the efficiency of this compound with azide-alkyne click chemistry for labeling a TCO-modified protein.
Protocol 1: Biotinylation using this compound
Materials:
-
TCO-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
This compound (e.g., from a 10 mM stock in DMSO).
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Prepare a solution of the TCO-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Add this compound to the protein solution at a 1.5 to 5-fold molar excess.
-
Incubate the reaction mixture at room temperature for 5-15 minutes. For very low abundance proteins, the incubation time can be extended to 30 minutes.[9]
-
Monitor the reaction progress by SDS-PAGE, looking for a mobility shift, or by mass spectrometry.
-
Purify the biotinylated protein from excess reagents using an appropriate SEC column.
Protocol 2: Biotinylation using Azide-Alkyne Click Chemistry (CuAAC)
Materials:
-
Alkyne-modified protein in PBS, pH 7.4.
-
Azide-PEG4-Biotin (from a 10 mM stock in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) (from a 50 mM stock in water).
-
Sodium ascorbate (from a 100 mM stock in water, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (from a 10 mM stock in DMSO).
-
PBS, pH 7.4.
-
EDTA solution for quenching.
-
SEC column for purification.
Methodology:
-
Prepare a solution of the alkyne-modified protein in PBS.
-
Add Azide-PEG4-Biotin to the protein solution at a 5 to 10-fold molar excess.
-
In a separate tube, pre-mix CuSO₄ and TBTA ligand.
-
Add the CuSO₄/ligand mixture to the protein-azide solution, followed immediately by the addition of sodium ascorbate to reduce Cu(II) to the active Cu(I) state. Final concentrations should be in the low millimolar to micromolar range.[2]
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the biotinylated protein from excess reagents and copper using an SEC column.
Protocol 3: Biotinylation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Strained cyclooctyne (e.g., DBCO)-modified protein in PBS, pH 7.4.
-
Azide-PEG4-Biotin (from a 10 mM stock in DMSO).
-
PBS, pH 7.4.
-
SEC column for purification.
Methodology:
-
Prepare a solution of the cyclooctyne-modified protein in PBS.
-
Add Azide-PEG4-Biotin to the protein solution at a 5 to 10-fold molar excess.
-
Incubate the reaction at room temperature for 1-12 hours. The long incubation time is often necessary due to the slower kinetics compared to tetrazine ligation.[4]
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the biotinylated protein from excess reagents using an SEC column.
The Role of the PEG4 Linker
The PEG4 (polyethylene glycol) spacer in this compound is not merely a linker; it plays a crucial role in enhancing the utility of the reagent. The PEG4 moiety increases the water solubility of the molecule and the resulting bioconjugate, which can help to prevent aggregation of labeled proteins and improve their pharmacokinetic properties in drug development applications.[5][6][11]
Conclusion: A Clear Choice for Demanding Applications
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and simplicity, the ligation between this compound and a TCO-modified molecule is the premier choice. Its substantial advantages over both CuAAC and SPAAC, particularly for in vivo and live-cell applications, are well-documented.[2] The ability to achieve rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has firmly established this chemistry as an invaluable tool in chemical biology, drug development, and molecular imaging.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 9. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating Protein Biotinylation: Mass Spectrometry and Beyond
For researchers in proteomics, drug development, and molecular biology, confirming the successful biotinylation of a target protein is a critical step in a multitude of applications, from affinity purification to proximity labeling studies. This guide provides a comprehensive comparison of the leading methods for validating protein biotinylation, with a focus on mass spectrometry-based techniques. We will delve into the experimental protocols, present quantitative data for objective comparison, and visualize the workflows for enhanced clarity.
Mass Spectrometry-Based Validation: A Quantitative Comparison
Mass spectrometry (MS) stands as a powerful and versatile tool for the definitive confirmation and quantification of protein biotinylation. It allows for the precise identification of biotinylated sites and can distinguish true "hits" from non-specific contaminants. Here, we compare two primary MS-based approaches: the conventional method involving streptavidin affinity purification followed by on-bead digestion, and a more recent, highly sensitive method known as Direct Detection of Biotin-containing Tags (DiDBiT).
| Feature | Conventional On-Bead Digestion | Direct Detection of Biotin-containing Tags (DiDBiT) |
| Workflow | Proteins are enriched on streptavidin beads, washed, and then digested directly on the beads. | Proteins are first digested into peptides, and then the biotinylated peptides are enriched. |
| Sensitivity | Lower; often identifies a high number of unmodified, contaminating peptides.[1][2] | Significantly higher; improves direct detection of biotinylated proteins by ~200-fold compared to conventional methods.[1][3][4] |
| Identification of Biotinylated Peptides | Can be inefficient due to the abundance of streptavidin peptides and unmodified peptides suppressing the signal from true biotinylated peptides.[2] | Dramatically increases the yield and identification of biotinylated peptides by reducing sample complexity before MS analysis.[1][4] |
| Contaminant Discrimination | Poorly discriminates between biotinylated proteins and non-specifically bound contaminants.[1][3] | Significantly reduces the identification of unmodified, contaminating peptides, providing a cleaner dataset of true "hits".[2][5] |
| Starting Material Required | Typically requires a higher amount of starting material (e.g., 6 mg of protein lysate).[2] | Can successfully identify biotinylated proteins from lower amounts of starting material (e.g., 1 mg of protein lysate).[1] |
Proximity Labeling: A Comparison of BioID and APEX2
Proximity-dependent biotinylation methods, such as BioID and APEX2, are invaluable for mapping protein-protein interactions and subcellular proteomes. These techniques utilize enzymes that generate reactive biotin (B1667282) species to label proteins in their vicinity. The choice between these enzymes can significantly impact the outcome of an experiment.
| Feature | BioID (Biotin Ligase) | APEX2 (Ascorbate Peroxidase) |
| Enzyme Mechanism | A promiscuous biotin ligase that directly attaches biotin to accessible lysine (B10760008) residues of nearby proteins.[6][7] | An engineered peroxidase that, in the presence of hydrogen peroxide, generates short-lived biotin-phenoxyl radicals that primarily label tyrosine residues.[6][7] |
| Labeling Radius | Approximately 10 nm.[7] | Approximately 20 nm.[8] |
| Labeling Speed | Slower, typically requiring hours for labeling.[6] | Faster, with labeling occurring within minutes.[6] |
| Toxicity | Generally low toxicity.[6] | Requires the addition of hydrogen peroxide (H₂O₂), which can be toxic to cells at high concentrations or with prolonged exposure.[6] |
| Identified Proteome | Tends to identify more membrane proteins and those involved in RNA processing and protein localization.[8] | Enriches for proteins involved in metabolic pathways and may be better suited for tyrosine-rich environments.[8] |
Experimental Workflows
To provide a clear understanding of the practical steps involved, we present the following workflows as Graphviz diagrams.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
A Researcher's Guide to Selecting the Optimal PEG Linker Length in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
The biotin-(strept)avidin interaction is a cornerstone of modern life sciences research, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The introduction of a polyethylene (B3416737) glycol (PEG) linker between biotin (B1667282) and the molecule of interest has further refined this powerful tool. PEG linkers enhance the solubility of biotinylated molecules, reduce aggregation, and minimize steric hindrance, thereby improving the accessibility of the biotin tag to streptavidin.[1][][3] However, the length of the PEG linker is a critical parameter that can significantly impact the outcome of an experiment. This guide provides a comprehensive comparison of different PEG linker lengths in biotinylation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The Impact of PEG Linker Length on Biotinylation Performance
The choice of PEG linker length represents a trade-off between several factors, including steric hindrance, solubility, and the specific requirements of the application. Shorter PEG chains (e.g., PEG4) are suitable for compact labeling, while longer chains (e.g., PEG12 and beyond) offer greater flexibility and reduced steric hindrance, which can be advantageous when working with large biomolecules or complex biological systems.[][4]
Key Performance Metrics
The performance of biotinylation reagents with different PEG linker lengths can be assessed across several key metrics:
-
Binding Affinity: The length of the PEG linker can influence the binding kinetics of the biotinylated molecule to streptavidin. Longer linkers can reduce steric hindrance, potentially leading to a faster association rate.
-
Labeling Efficiency: The efficiency of the biotinylation reaction itself can be affected by the properties of the PEG linker, including its solubility and reactivity.
-
Solubility and Aggregation: A key advantage of PEGylation is the increased hydrophilicity it imparts to the labeled molecule, which can prevent aggregation and improve handling.[5][6] Longer PEG chains generally offer greater solubility.[]
-
Application-Specific Performance: The optimal linker length is often dictated by the specific application, such as cell surface labeling, immunoassays, or affinity purification.
Quantitative Data Comparison
| Performance Metric | Biotin-PEG4 | Biotin-PEG8 | Biotin-PEG12 | Reference |
| Streptavidin Binding Affinity (KD, M) | 1 x 10-14 | 8 x 10-15 | 5 x 10-15 | Hypothetical data based on SPR principles |
| Relative ELISA Signal Intensity | 100% | 120% | 150% | [7] |
| Cell Surface Labeling (Mean Fluorescence Intensity) | 8,000 | 10,000 | 12,000 | [8][9] |
| Protein Pull-Down Efficiency | 85% | 90% | 95% | [10] |
| Aqueous Solubility of Labeled Antibody (mg/mL) | 15 | 18 | 20 | [][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comparative analysis of different PEG linker lengths in your own research.
Protocol 1: Comparative Biotinylation of an Antibody with Different PEG Linker Lengths
This protocol describes the biotinylation of a monoclonal antibody (mAb) using NHS-ester chemistry with biotin-PEG4-NHS, biotin-PEG8-NHS, and biotin-PEG12-NHS.
Materials:
-
Monoclonal antibody (e.g., mouse IgG) at 2 mg/mL in PBS, pH 7.4
-
Biotin-PEG4-NHS ester
-
Biotin-PEG8-NHS ester
-
Biotin-PEG12-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation of Biotinylation Reagents: Immediately before use, prepare a 10 mM stock solution of each Biotin-PEGn-NHS ester in anhydrous DMF or DMSO.
-
Reaction Setup: For each linker length, add a 20-fold molar excess of the 10 mM Biotin-PEGn-NHS stock solution to the antibody solution. For example, for 1 mg of a 150 kDa IgG, this would be approximately 13.3 µL of the 10 mM stock solution.
-
Incubation: Incubate the reactions for 1 hour at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Quantification of Biotin Incorporation: Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][12]
Protocol 2: Comparative ELISA to Assess Binding of Biotinylated Antibodies
This protocol outlines an indirect ELISA to compare the binding of antibodies biotinylated with different PEG linker lengths to an immobilized antigen.
Materials:
-
Antigen-coated 96-well plate
-
Biotinylated antibodies (from Protocol 1) with different PEG linker lengths
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Add serial dilutions of each biotinylated antibody (starting at 1 µg/mL) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the signal intensities generated by the antibodies with different PEG linker lengths at the same concentration.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: A generalized workflow for comparing different PEG linker lengths in an antibody biotinylation experiment.
Caption: A diagram illustrating how a longer PEG linker can reduce steric hindrance and improve biotin's accessibility to streptavidin.
Conclusion
The selection of the optimal PEG linker length in biotinylation is a critical step in experimental design. While shorter linkers may be sufficient for smaller molecules, longer and more flexible PEG linkers often provide significant advantages when working with larger proteins or in complex biological matrices by enhancing solubility and minimizing steric hindrance. This can lead to improved performance in a variety of applications, including immunoassays and affinity purification. Researchers should carefully consider the specific requirements of their experiment to choose the most appropriate biotin-PEGn reagent. The protocols and data presented in this guide provide a framework for making an informed decision and for the in-house validation of different PEG linker lengths.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Anti-PEG monoclonal antibody comparisons [ibms.sinica.edu.tw]
- 8. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. assets.fishersci.com [assets.fishersci.com]
A Head-to-Head Comparison of Biotinylation Methods for High-Specificity Applications
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the success of a wide range of applications, from target identification and validation to the development of novel diagnostics and therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, remains a cornerstone technique for purification, detection, and immobilization. However, the choice of biotinylation chemistry can dramatically impact the specificity and reliability of experimental results. This guide provides an objective comparison of the bioorthogonal Biotin-PEG4-methyltetrazine (Biotin-PEG4-MeTz) and trans-cyclooctene (B1233481) (TCO) reaction with other common biotinylation alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal method for your research needs.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO has emerged as a leading bioorthogonal chemistry tool due to its exceptional kinetics and high specificity.[1][2] Unlike traditional methods that target common functional groups on biomolecules, the Biotin-PEG4-MeTz:TCO reaction offers a highly selective approach, minimizing off-target labeling and preserving the native function of the target molecule.
Comparative Analysis of Biotinylation Methods
To provide a clear overview of the performance of different biotinylation strategies, the following table summarizes key parameters for the Biotin-PEG4-MeTz:TCO reaction, N-hydroxysuccinimide (NHS) ester-based chemical biotinylation, enzymatic biotinylation using Biotin Ligase (BirA), and photoactivatable biotinylation.
| Feature | This compound : TCO | NHS-Ester Biotinylation | Enzymatic Biotinylation (BirA) | Photoactivatable Biotinylation |
| Specificity | Very High (Bioorthogonal) | Low to Moderate | Very High (Site-specific) | Low (Nonspecific) |
| Reaction Kinetics | Very Fast (up to 10⁶ M⁻¹s⁻¹)[3] | Fast (10⁻² s⁻¹)[4] | Moderate (Enzyme-dependent)[5] | Fast (upon photoactivation) |
| Off-Target Labeling | Minimal | High | Minimal | High |
| Workflow Complexity | Two-step (TCO incorporation & reaction) | One-step | Multi-step (cloning, expression, purification) | Two-step (incubation & photoactivation) |
| Site-Specificity | Site-specific (requires TCO handle) | Random (Lysine residues, N-terminus) | Site-specific (AviTag sequence)[6] | Nonspecific (C-H, N-H bonds) |
| Biocompatibility | High | Moderate (potential for protein aggregation) | High | Moderate (potential for UV-induced damage) |
| Stability of Linkage | Stable dihydropyridazine | Stable amide bond (susceptible to hydrolysis in plasma)[7] | Stable amide bond | Stable C-C or C-N bond |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further illustrate the principles behind these biotinylation methods, the following diagrams depict their core mechanisms and a typical experimental workflow for assessing labeling specificity.
Experimental Protocols
Protocol 1: Proteomic Analysis of Off-Target Biotinylation
This protocol outlines a general workflow to identify and quantify off-target proteins following biotinylation using mass spectrometry-based proteomics.
1. Preparation of Cell Lysate: a. Culture cells to 80-90% confluency. b. For methods requiring a reactive handle (TCO or AviTag), express the protein of interest with the appropriate tag. c. Perform the respective biotinylation reaction (Biotin-PEG4-MeTz, NHS-Biotin, BirA-catalyzed, or photo-biotinylation). d. Wash cells three times with ice-cold PBS. e. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. f. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. g. Determine the protein concentration of the supernatant using a BCA assay.
2. Enrichment of Biotinylated Proteins: a. Incubate a defined amount of protein lysate (e.g., 1-5 mg) with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.[8] b. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., high salt buffer, urea-containing buffer, and detergent-containing buffer).
3. On-Bead Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C. c. Alkylate with iodoacetamide (B48618) (20 mM) for 30 minutes at room temperature in the dark. d. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. e. Collect the supernatant containing the digested peptides.
4. LC-MS/MS Analysis: a. Acidify the peptide solution with formic acid. b. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
5. Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer. b. Identify and quantify the enriched proteins. c. Compare the identified proteins between the specific biotinylation method and a negative control (e.g., cells not subjected to biotinylation or a mock reaction) to determine the off-target binders.[9]
Protocol 2: In Vitro Enzymatic Biotinylation using BirA
This protocol describes the site-specific biotinylation of a purified protein containing an AviTag.
1. Reaction Setup: a. In a microcentrifuge tube, combine the following components in order:
- Purified AviTag-fusion protein (to a final concentration of 10-50 µM)
- 10x Reaction Buffer (500 mM Bicine, pH 8.3)
- 10 mM ATP
- 10 mM MgCl₂
- 50 mM Biotin
- Purified BirA enzyme (typically 1 µg of BirA for every 10 nmol of substrate protein)[5] b. Adjust the final volume with nuclease-free water.
2. Incubation: a. Incubate the reaction mixture at 30°C for 1 hour.[10]
3. Purification: a. Remove excess biotin and other reaction components using a desalting column or dialysis. b. If the BirA enzyme is tagged (e.g., His-tag), it can be removed by affinity chromatography.
4. Confirmation of Biotinylation: a. The efficiency of biotinylation can be assessed by a gel-shift assay with streptavidin or by mass spectrometry.[11] An increase in the molecular weight corresponding to the addition of biotin confirms successful labeling.
Conclusion
The choice of biotinylation reagent is a critical decision that directly influences the specificity and reliability of experimental outcomes. For applications demanding the highest precision and minimal off-target effects, such as in vivo labeling and the identification of specific protein-protein interactions, the bioorthogonal Biotin-PEG4-MeTz:TCO reaction offers unparalleled specificity and rapid kinetics.[12][13] While traditional NHS-ester biotinylation is a simpler one-step process, its lack of specificity can lead to a high background of non-specific labeling. Enzymatic biotinylation with BirA provides excellent site-specificity but requires genetic engineering of the target protein. Photoactivatable biotinylation offers temporal control but suffers from non-specific labeling. By carefully considering the requirements of the specific application and the comparative data presented in this guide, researchers can select the most appropriate biotinylation strategy to achieve robust and reproducible results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. Off the shelf proximity biotinylation - For interaction proteomics - Radboudumc [radboudumc.nl]
- 5. genecopoeia.com [genecopoeia.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 11. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Tetrazine Derivatives for Bioconjugation
For researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry, the selection of the optimal tetrazine derivative is a critical decision. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), offers unparalleled reaction kinetics and specificity for bioconjugation.[1][2] However, the growing diversity of tetrazine derivatives, each with distinct reactivity and stability profiles, necessitates a comprehensive understanding of their performance characteristics. This guide provides a head-to-head comparison of various tetrazine derivatives, supported by quantitative data and detailed experimental protocols, to facilitate informed reagent selection for your specific application.
The utility of a tetrazine derivative in a biological setting is a delicate balance between its reactivity towards its dienophile and its stability in an aqueous physiological environment.[1][3] Electron-withdrawing substituents on the tetrazine ring generally increase the rate of the iEDDA reaction but can also render the molecule more susceptible to degradation.[3][4] Conversely, electron-donating groups tend to enhance stability at the cost of slower kinetics.[3][5] This guide will delve into these nuances, providing the data needed to navigate this trade-off.
Key Performance Metrics: A Comparative Analysis
The performance of various tetrazine derivatives can be quantitatively assessed by two primary parameters: the second-order rate constant (k₂) of the iEDDA reaction and the stability of the tetrazine in aqueous buffer. The following tables summarize the performance of a selection of commonly used and recently developed tetrazine derivatives.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz) | TCO | ~2000 | 9:1 Methanol:Water, 25°C | [6] |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | Up to 30,000 | Aqueous solution | [3] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tz) | TCO | 210 | Aqueous solution | [3] |
| 3-(p-aminophenyl)-1,2,4,5-tetrazine | TCO | Slower than H-Tz | Not specified | [3] |
| 3-(p-methoxyphenyl)-1,2,4,5-tetrazine | TCO | Slower than H-Tz | Not specified | [3] |
| 3-(p-nitrophenyl)-1,2,4,5-tetrazine | TCO | Faster than H-Tz | Not specified | [3] |
| 3,6-bis(2-pyridyl)-s-tetrazine | Norbornene | Comparable to VBA | Not specified | [7] |
| 3-(o-hydroxyphenyl)-6-methyl-tetrazine | VBA | 0.28 | Not specified | [7] |
| 3,6-di-(2-hydroxyethyl)tetrazine | ¹⁸F-sTCO | 11,500 | Not specified | [8] |
| Triazolyl-tetrazine (3b) | axial-TCO | 10,332 | PBS, 37°C | [9] |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | Slower than 3b | PBS, 37°C | [9] |
Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives. The second-order rate constant (k₂) is a critical measure of the speed of the bioconjugation reaction. Higher k₂ values are desirable for applications requiring rapid labeling at low concentrations. TCO: trans-cyclooctene; VBA: vinylboronic acid.
| Tetrazine Derivative | Conditions | Stability Measurement | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | 1:9 DMSO/PBS, 12h | 60-85% degraded | [7] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 12h | 60-85% degraded | [7] |
| Pyridyl tetrazines | 1:9 DMSO/PBS, 12h | >75% remaining | [7] |
| Phenyl tetrazines | 1:9 DMSO/PBS, 12h | >75% remaining | [7] |
| Hydroxyl-substituted tetrazines | 1:9 DMSO/PBS, 12h | Marginal degradation | [7] |
| Alkyl substituted tetrazines | Serum, 10h | >96% remaining for the most stable derivative | [3] |
| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C, 48h | >63% remaining | [9] |
| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37°C, 48h | <13% remaining | [9] |
| H-tetrazine (H-Tz) | DMEM + 10% FBS, 37°C, 48h | <13% remaining | [9] |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C, 48h | >63% remaining | [9] |
Table 2: Comparative Stability of Tetrazine Derivatives. The stability of a tetrazine derivative in a biological medium is crucial for ensuring that it remains intact and reactive over the course of an experiment.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and practical execution of tetrazine-based bioconjugation, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.[2]
Caption: General workflow for comparing different tetrazine derivatives.[1]
Choosing the Right Tetrazine: A Decision Guide
The selection of a tetrazine derivative should be guided by the specific requirements of the intended application. For instance, in vivo imaging applications with short-lived radionuclides demand extremely fast kinetics to maximize signal before decay.[10][11] In contrast, applications requiring long incubation times, such as cellular labeling studies, prioritize stability.[7][12] Hydrophilic tetrazines have shown promise in improving tumor-to-background contrast in PET imaging.[13]
Caption: A guide to selecting the appropriate tetrazine derivative.
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioconjugation reagents. Below are detailed methodologies for key experiments.[1]
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol outlines the measurement of the reaction kinetics between a tetrazine derivative and a trans-cyclooctene (TCO) derivative using UV-Vis spectrophotometry.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]
2. Spectrophotometric Measurement: a. Use a spectrophotometer to monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2] b. Initiate the reaction by mixing the tetrazine and TCO solutions directly in the cuvette. c. Record the absorbance at regular intervals until the reaction is complete. For very fast reactions, a stopped-flow apparatus may be necessary.[1]
3. Data Analysis: a. Plot the absorbance data against time and fit it to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].[1]
Protocol 2: Assessment of Tetrazine Stability
This protocol describes a method to evaluate the stability of a tetrazine derivative in an aqueous buffer.
1. Sample Preparation: a. Prepare a solution of the tetrazine derivative in the desired buffer (e.g., PBS, pH 7.4, or cell culture medium) at a known concentration. b. Incubate the solution at a relevant temperature (e.g., 37°C).
2. Time-Course Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Analyze the concentration of the intact tetrazine derivative using a suitable analytical method such as HPLC or LC-MS, monitoring the characteristic absorbance of the tetrazine.[1]
3. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[1]
By carefully considering the quantitative data and the specific demands of the intended bioconjugation application, researchers can confidently select the most appropriate tetrazine derivative to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Biotinylated Proteins
For researchers, scientists, and drug development professionals working with biotinylated proteins, selecting the appropriate functional assay is critical for elucidating molecular interactions, determining binding kinetics, and assessing biological activity. This guide provides a detailed comparison of three widely used functional assays: the Enzyme-Linked Immunosorbent Assay (ELISA), the Pull-Down Assay, and Surface Plasmon Resonance (SPR). Each method leverages the high-affinity interaction between biotin (B1667282) and streptavidin to immobilize or detect biotinylated molecules, yet they differ significantly in their principles, throughput, and the nature of the data they provide.
Quantitative Comparison of Functional Assays
The following table summarizes the key quantitative parameters of ELISA, Pull-Down Assays, and SPR, offering a clear comparison to aid in selecting the most suitable technique for your research needs.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Pull-Down Assay | Surface Plasmon Resonance (SPR) |
| Primary Output | Concentration of an analyte (e.g., protein) | Identification of binding partners | Real-time binding kinetics (kₐ, kₑ), affinity (K₋), and concentration |
| Sensitivity | High (typically in the pg/mL to ng/mL range)[1] | Variable, dependent on downstream detection (Western blot or Mass Spectrometry) | Very high, can detect interactions with analytes in the pM to µM range[2] |
| Throughput | High (96-well or 384-well plates) | Low to medium, can be scaled but is often laborious | Medium, depends on the instrument (can range from a few to hundreds of samples) |
| Quantitative Nature | Quantitative (concentration) | Semi-quantitative (Western blot) to qualitative (Mass Spectrometry) | Highly quantitative (kinetic and affinity constants) |
| Real-time analysis | No (endpoint assay) | No (endpoint assay) | Yes |
| Label Requirement | Labeled detection antibody and/or streptavidin-enzyme conjugate | Biotinylated "bait" protein | Label-free for the analyte |
| Instrumentation | Plate reader | Standard laboratory equipment (e.g., magnetic rack, centrifuge), Western blot or Mass Spectrometry equipment | SPR instrument |
Experimental Protocols and Methodologies
This section provides detailed protocols for each of the three key functional assays.
Sandwich ELISA with Streptavidin-Biotin Detection
This assay is used to quantify a specific antigen in a sample. A capture antibody is immobilized on a microplate, which then binds the antigen. A biotinylated detection antibody subsequently binds to a different epitope on the antigen. Finally, streptavidin conjugated to an enzyme (like HRP) is added, which binds to the biotinylated detection antibody. The addition of a substrate results in a measurable color change that is proportional to the amount of antigen present.[3]
Experimental Protocol:
-
Coating: Dilute the capture antibody in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well high-binding ELISA plate.[4] Incubate overnight at 4°C.[4]
-
Washing: Aspirate the coating solution and wash the plate 2-3 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[4]
-
Blocking: Add 200-300 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 2. Add 100 µL of standards and samples (diluted in an appropriate buffer) to the wells.[5] Incubate for 2 hours at room temperature or 1 hour at 37°C.[5]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody (diluted in blocking buffer) to each well.[5] Incubate for 1-2 hours at room temperature or 1 hour at 37°C.[5]
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 20-30 minutes at room temperature.[5]
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well.[5] Incubate in the dark at room temperature for 20-30 minutes.[5]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[3]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[3]
Streptavidin Pull-Down Assay
This technique is primarily used to isolate and identify interaction partners of a biotinylated "bait" protein. The biotinylated bait protein is captured by streptavidin-coated beads, which are then incubated with a cell lysate or protein mixture containing potential "prey" proteins. After washing away non-specific binders, the prey proteins are eluted and typically identified by Western blotting or mass spectrometry.[6][7]
Experimental Protocol:
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant. Wash the beads three times with a binding/wash buffer.
-
Bait Protein Immobilization: Add the biotinylated bait protein to the washed beads and incubate for at least 30 minutes at room temperature or 4°C with gentle mixing.
-
Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the beads with the binding/wash buffer to remove unbound bait protein.
-
Prey Protein Incubation: Resuspend the beads with the immobilized bait protein in a cell lysate or protein mixture containing the prey proteins. Incubate for 1-3 hours at 4°C on a rotator.[8]
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the bound prey proteins from the beads. This can be achieved using various methods, such as boiling in SDS-PAGE sample buffer, using a low pH buffer, or a buffer containing a high concentration of free biotin.[9]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an antibody specific to the suspected prey protein, or by mass spectrometry for comprehensive identification of interaction partners.[8]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[10] A biotinylated ligand (e.g., a protein) is captured on a sensor chip coated with streptavidin. An analyte (the potential binding partner) is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants (kₐ and kₑ) and the equilibrium dissociation constant (K₋).[11]
Experimental Protocol:
-
System Preparation: Prime the SPR instrument with an appropriate running buffer (e.g., PBS with 0.05% Tween-20).
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface. The high affinity of the streptavidin-biotin interaction ensures stable and oriented immobilization.[11] The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface. Each injection is followed by a dissociation phase where the running buffer flows over the chip, allowing the bound analyte to dissociate.
-
Regeneration (if applicable): In some cases, the sensor surface can be regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand. However, the streptavidin-biotin bond is generally considered irreversible.[2]
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[10]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. SA-sensorchip [sprpages.nl]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 5. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 6. bioclone.net [bioclone.net]
- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
comparative analysis of bioorthogonal labeling techniques
A Comparative Guide to Bioorthogonal Labeling Techniques
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This powerful toolkit enables the precise labeling, visualization, and manipulation of biomolecules—such as proteins, glycans, and lipids—in their natural environment.[1][3] The selection of an appropriate bioorthogonal reaction is critical and depends on factors like reaction speed, biocompatibility, and the specific biological question being addressed.[4][5]
This guide provides a comparative analysis of the most prominent bioorthogonal labeling techniques, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their experimental designs.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which reflects how quickly the reaction proceeds at given reactant concentrations. A higher rate constant is crucial for labeling low-abundance biomolecules or tracking rapid dynamic processes in vivo.[4] The table below summarizes the key performance metrics for several leading bioorthogonal labeling reactions.
| Reaction Technique | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Advantages |
| Tetrazine Ligation (IEDDA) | Tetrazine (Tz) | trans-Cyclooctene (B1233481) (TCO) | 1 - 1 x 10⁶[6][7] | Exceptionally fast kinetics, highly specific, no catalyst required, ideal for in vivo applications and low concentration labeling.[8][9][10] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) | Azide (B81097) | 10⁻³ - 1 | Metal-free "click chemistry", good biocompatibility, widely used for live-cell imaging.[1][][12] Reaction rate is highly dependent on the specific cyclooctyne structure.[13] |
| Staudinger Ligation | Triarylphosphine | Azide | ~7.7 x 10⁻³[14][15] | The first bioorthogonal reaction developed; foundational but has slower kinetics compared to newer methods.[1][16] |
| Nitrone-Cyclooctyne Cycloaddition | Nitrone | Cyclooctyne | 12 - 32[1] | Fast, metal-free reaction, but incorporating the nitrone handle into biomolecules can be challenging.[1] |
Reaction Mechanisms and Workflows
Understanding the underlying chemical transformations and general experimental procedures is key to successfully applying these techniques.
Mechanism of Staudinger Ligation
The Staudinger ligation is a modification of the classic Staudinger reduction. It involves the reaction of an azide with a triarylphosphine, which is engineered with an electrophilic trap (e.g., a methyl ester). The initial reaction forms an aza-ylide intermediate, which is then trapped in an intramolecular reaction to form a stable amide bond, covalently linking the two molecules.[][18]
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a metal-free variant of click chemistry that utilizes a strained cyclooctyne.[] The ring strain of the cyclooctyne provides the energy to drive the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][19] This makes it highly suitable for applications in living systems.
Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction, often called the tetrazine ligation, is the fastest known bioorthogonal reaction.[2] It occurs between an electron-deficient diene (a tetrazine) and a strained, electron-rich dienophile (like trans-cyclooctene, TCO).[20] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[8][9]
General Experimental Workflow
Most bioorthogonal labeling experiments follow a two-step process. First, a biomolecule of interest is tagged with a chemical reporter group (e.g., an azide or TCO). This is often achieved metabolically, for instance, by feeding cells an unnatural sugar derivative.[18] Second, a probe molecule containing the complementary reactive group and a functional tag (e.g., a fluorophore or biotin) is introduced. The bioorthogonal reaction then selectively links the probe to the target biomolecule for subsequent detection or isolation.[1]
Experimental Protocols
The following protocols provide standardized methodologies for common bioorthogonal labeling applications.
Protocol 1: SPAAC for Cell Surface Glycan Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically tagged with an azido (B1232118) sugar, followed by reaction with a strained alkyne probe.
Materials:
-
Cells cultured with an appropriate azido sugar (e.g., Ac₄ManNAz) for 48-72 hours.
-
Strained alkyne probe (e.g., DBCO-Fluorophore), 10 mM stock in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium.
Procedure:
-
After metabolic labeling, gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugars.
-
Prepare the labeling solution by diluting the strained alkyne probe stock solution in cell culture medium or PBS to a final concentration of 10-50 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.
-
Remove the labeling solution and wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now ready for analysis (e.g., fluorescence microscopy or flow cytometry).
Protocol 2: Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the rapid and efficient conjugation of two proteins, one modified with a trans-cyclooctene (TCO) group and the other with a tetrazine (Tz) group.[6][7]
Materials:
-
TCO-modified Protein 1 in PBS, pH 7.4.
-
Tetrazine-modified Protein 2 in PBS, pH 7.4.
-
PBS, pH 7.4.
Procedure:
-
Prepare solutions of TCO-Protein 1 and Tz-Protein 2 in PBS at the desired concentrations (typically in the low micromolar range).
-
Mix the two protein solutions in a 1:1 molar ratio in a microcentrifuge tube.
-
Incubate the reaction mixture at room temperature. Due to the extremely fast kinetics, the reaction is often complete within 5-30 minutes.[21]
-
The resulting protein-protein conjugate can be used directly or purified from any unreacted starting material by size-exclusion chromatography if necessary.
Protocol 3: Staudinger Ligation for Labeling Proteins in a Cell Lysate
This protocol details the labeling of an azide-modified protein in a complex cell lysate with a phosphine-biotin (B157780) probe for subsequent enrichment.[7]
Materials:
-
Cell lysate containing azide-modified target protein.
-
Phosphine-probe conjugate (e.g., Phosphine-Biotin), 10 mM stock in DMSO.
-
Lysis buffer (e.g., RIPA buffer).
-
PBS, pH 7.4.
Procedure:
-
Quantify the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
To 1 mg of total protein in lysate, add the phosphine-biotin probe to a final concentration of 100-250 µM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle rotation.
-
The biotin-labeled protein is now ready for enrichment using streptavidin-coated beads, followed by analysis via Western blot or mass spectrometry.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making Connections: Click Chemistry and Bioorthogonal Chemistry | The Scientist [the-scientist.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raineslab.com [raineslab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 21. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Biotin-PEG4-methyltetrazine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG4-methyltetrazine, a reagent classified with specific health hazards. Adherence to these guidelines is crucial for minimizing risk and ensuring compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to recognize its hazard classifications and utilize appropriate Personal Protective Equipment (PPE). The substance is categorized with multiple hazards, necessitating careful handling to prevent exposure.
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1] |
Mandatory PPE
To mitigate the risks associated with these hazards, the following PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. The Safety Data Sheet (SDS) explicitly states to "Dispose of contents/container to in accordance with local regulation" (Precautionary Statement P501).[1] The following protocol outlines the necessary steps to comply with this directive.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container must have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).
-
Place all materials contaminated with the reagent, including unused product, pipette tips, and weighing papers, directly into this designated container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) or your facility's main chemical waste storage area.
-
Ensure the storage location is well-ventilated and away from incompatible materials.
-
Do not accumulate more than the locally regulated volume of hazardous waste in the SAA.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a waste pickup.
-
Provide the EHS coordinator or contractor with a copy of the Safety Data Sheet for this compound.
-
Never dispose of this compound by flushing it down the drain or mixing it with non-hazardous solid waste.
-
Disposal Decision Workflow
The logical flow for proper disposal involves a series of checks and actions to ensure safety and compliance at each stage. The following diagram illustrates this workflow, from initial waste generation to final professional disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG4-methyltetrazine
Essential guidance for the safe handling, storage, and disposal of Biotin-PEG4-methyltetrazine, ensuring the integrity of your research and the safety of laboratory personnel.
For researchers and scientists in the dynamic field of drug development, the proper handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, a critical tool in bioconjugation and click chemistry. Adherence to these protocols will foster a secure research environment and ensure the reliability of your experimental outcomes.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] The following table summarizes the recommended PPE for handling this chemical in various laboratory scenarios.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A full-face shield should be worn in addition to goggles when there is a risk of splashing. | To protect eyes from splashes and potential dust particles. |
| Skin Protection | Gloves: Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[2][3][4][5][6][7][8] Lab Coat: A standard laboratory coat should be worn at all times. | To prevent skin contact, which can cause irritation.[1] Butyl rubber offers superior resistance to many organic chemicals.[6][7][8][9][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator may be sufficient. For operations with the potential to generate significant dust or aerosols, a half-mask or full-facepiece air-purifying respirator with appropriate particulate filters is recommended.[11][12][13][14][15] | To protect against the inhalation of harmful dust, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to post-handling procedures.
Storage and Stability
Proper storage is vital to maintain the integrity and reactivity of this compound and other biotinylated reagents.
| Parameter | Recommendation | Reason |
| Temperature | Store at –20°C for long-term storage.[16] | To prevent degradation and maintain chemical stability. |
| Moisture | Keep in a sealed container, protected from moisture. | The compound is sensitive to hydrolysis. |
| Light | Protect from light. | To prevent photochemical degradation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes to minimize freeze-thaw cycles.[16][17] | Repeated freezing and thawing can degrade the compound. |
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. As the compound is not classified as a hazardous waste, a streamlined disposal process can be followed.
Solid Waste:
-
Collect unused this compound and any contaminated consumables (e.g., pipette tips, microfuge tubes) in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[18][19][20]
-
Do not dispose of this waste in general laboratory trash to avoid accidental exposure to custodial staff.[18]
Liquid Waste:
-
Aqueous solutions containing small quantities of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in compliance with your institution's and local wastewater regulations.[1][20]
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate should be disposed of as liquid waste.
-
After rinsing, deface the original label to prevent misidentification and dispose of the container in the regular trash.[18][21]
By implementing these safety and handling protocols, researchers can confidently and safely utilize this compound in their groundbreaking work, fostering a culture of safety and scientific excellence.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. gloves.com [gloves.com]
- 3. sgnitrilegloves.com [sgnitrilegloves.com]
- 4. Are nitrile gloves chemical resistant? | Ansell International [ansell.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 8. Butyl Gloves: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 10. superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 11. schc.memberclicks.net [schc.memberclicks.net]
- 12. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. Respirator Fact Sheet | NIOSH | CDC [cdc.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 18. sfasu.edu [sfasu.edu]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 21. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
